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Core Science & Biosynthesis

Foundational

Chemical structure analysis of 3,4-Dichlorophenethyl acetate

An In-Depth Technical Guide to the Chemical Structure Analysis of 3,4-Dichlorophenethyl Acetate For professionals in the fields of pharmaceutical development, agrochemical research, and materials science, the precise str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 3,4-Dichlorophenethyl Acetate

For professionals in the fields of pharmaceutical development, agrochemical research, and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. 3,4-Dichlorophenethyl acetate, a molecule featuring a dichlorinated aromatic ring and an ester functional group, presents a unique analytical challenge. Its potential utility in various applications is intrinsically linked to the precise arrangement of its constituent atoms. This guide offers a comprehensive, field-proven approach to the structural analysis of this compound, emphasizing the integration of multiple spectroscopic techniques to build a self-validating analytical workflow.

The definitive confirmation of the chemical structure of 3,4-Dichlorophenethyl acetate cannot be achieved through a single analytical technique. Instead, a multi-faceted strategy is required, where each method provides complementary pieces of the structural puzzle. This guide will focus on the "big three" of organic spectroscopy: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The synergy between these techniques provides a robust and trustworthy confirmation of the molecular formula, connectivity, and functional groups.

The overall analytical workflow is designed to be sequential and confirmatory. Initially, Mass Spectrometry is employed to determine the molecular weight and elemental composition. Subsequently, NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of the atoms. Finally, IR spectroscopy confirms the presence of key functional groups predicted by the other techniques.

G cluster_0 Analytical Workflow MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H & ¹³C) MS->NMR IR Infrared Spectroscopy (IR) NMR->IR Confirm Structure Confirmed IR->Confirm Confirms Functional Groups

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step in the analysis, providing the molecular weight and, with high-resolution instruments, the elemental formula. For a compound like 3,4-Dichlorophenethyl acetate, the presence of two chlorine atoms creates a highly characteristic isotopic pattern that serves as a primary diagnostic marker.

Causality in Experimental Choice: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method for this analysis. The volatility of 3,4-Dichlorophenethyl acetate makes it amenable to gas chromatography, which provides excellent separation from any impurities or starting materials. EI is a "hard" ionization technique that not only provides the molecular ion but also induces predictable fragmentation, offering valuable clues about the molecule's structure.

Expected Mass Spectrum Data

The key features to look for in the mass spectrum are the molecular ion peak (M⁺) and the isotopic peaks (M+2, M+4). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks with a relative intensity ratio of approximately 9:6:1.

FeaturePredicted m/zExpected Relative IntensityInformation Provided
Molecular Ion [M]⁺218~100% (for the isotopic cluster)Corresponds to C₁₀H₁₀³⁵Cl₂O₂
Isotopic Peak [M+2]⁺220~65% of M⁺Presence of one ³⁷Cl and one ³⁵Cl
Isotopic Peak [M+4]⁺222~10% of M⁺Presence of two ³⁷Cl atoms
Key Fragment 1175VariableLoss of acetyl group (-CH₂C(O)CH₃)
Key Fragment 2159VariableLoss of acetate group (-O₂CCH₃)
Key Fragment 343HighAcetyl cation [CH₃CO]⁺
Predicted Fragmentation Pathway

The fragmentation of 3,4-Dichlorophenethyl acetate under EI conditions is expected to proceed through several key pathways, primarily involving the cleavage of the ester bond and the ethyl bridge.

G parent [C₁₀H₁₀Cl₂O₂]⁺ m/z = 218, 220, 222 frag1 [C₈H₇Cl₂]⁺ m/z = 173, 175, 177 parent->frag1 - CH₃COOH frag2 [CH₃CO]⁺ m/z = 43 parent->frag2 α-cleavage frag3 [C₈H₈Cl₂O]⁺ m/z = 189, 191, 193 parent->frag3 - C₂H₃

Caption: Predicted EI fragmentation of 3,4-Dichlorophenethyl acetate.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of 3,4-Dichlorophenethyl acetate in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.[1]

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting pattern). The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~2.0Singlet (s)3H-C(O)CH₃Protons on a methyl group adjacent to a carbonyl. No adjacent protons to couple with.
b~2.9Triplet (t)2HAr-CH₂-Methylene protons adjacent to the aromatic ring and another methylene group.
c~4.2Triplet (t)2H-CH₂-O-Methylene protons adjacent to the ester oxygen, deshielded.
d~7.1-7.4Multiplet (m)3HAromatic protons (H-2, H-5, H-6)Complex splitting due to coupling between non-equivalent aromatic protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~21-C(O)CH₃Aliphatic methyl carbon.
2~35Ar-CH₂-Aliphatic methylene carbon attached to the aromatic ring.
3~64-CH₂-O-Aliphatic methylene carbon attached to the ester oxygen.
4~128-133Aromatic CHsAromatic carbons with attached protons.
5~130, ~132Aromatic C-ClAromatic carbons directly bonded to chlorine atoms, deshielded.
6~138Quaternary Ar-CAromatic carbon to which the ethyl group is attached.
7~171C=OCarbonyl carbon of the ester group, highly deshielded.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[2]

  • Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of 3,4-Dichlorophenethyl acetate is expected to show strong absorptions corresponding to the carbonyl group of the ester, the C-O bonds, and vibrations associated with the aromatic ring.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050-3100MediumC-H stretchAromatic Ring
~2850-2960MediumC-H stretchAliphatic (CH₂)
~1740 Strong C=O stretch Ester Carbonyl
~1475, ~1560, ~1600Medium-WeakC=C stretchAromatic Ring
~1230 Strong C-O stretch (asymmetric) Ester
~1015MediumC-O stretch (symmetric)Ester
~800-890StrongC-H out-of-plane bend1,2,4-trisubstituted Aromatic
~600-800MediumC-Cl stretchAryl Halide

The most diagnostic peaks are highlighted in bold.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (Thin Film Method):

    • If the sample is a liquid or a low-melting solid, place a small drop between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to create a thin liquid film.

  • Data Acquisition:

    • Place the salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion: A Triad of Trustworthy Data

The structural analysis of 3,4-Dichlorophenethyl acetate is a clear demonstration of the power of an integrated analytical approach. Mass spectrometry provides the molecular formula and key fragmentation data, pointing to the overall composition. NMR spectroscopy then meticulously maps the atomic connectivity, distinguishing between isomers and confirming the carbon-hydrogen framework. Finally, IR spectroscopy offers a rapid and definitive confirmation of the critical ester functional group. By following these self-validating protocols, researchers and drug development professionals can be confident in the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific work.

References

  • PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link][3]

  • NIST. (n.d.). 3,4-Dichlorophenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link][4]

  • Doc Brown's Chemistry. (2023). Infrared spectrum of ethyl ethanoate. Retrieved from [Link][5]

  • Doc Brown's Chemistry. (2023). H-1 NMR spectrum of ethyl ethanoate. Retrieved from [Link][2]

  • European Commission. (2014). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link][1]

  • ACS Publications. (2024). Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions. Environmental Science & Technology. Retrieved from [Link][6]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link][7]

Sources

Foundational

Technical Guide: Molecular Characterization of 3,4-Dichlorophenethyl Acetate

This guide serves as a technical reference for 3,4-Dichlorophenethyl Acetate , a specialized intermediate often utilized in the synthesis of Trace Amine Associated Receptor 1 (TAAR1) ligands and fine organic chemicals. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 3,4-Dichlorophenethyl Acetate , a specialized intermediate often utilized in the synthesis of Trace Amine Associated Receptor 1 (TAAR1) ligands and fine organic chemicals.

Executive Summary

3,4-Dichlorophenethyl acetate (CAS: 85263-17-8 ) is the acetate ester derivative of 3,4-dichlorophenethyl alcohol.[1][2][3][4] While phenethyl acetate itself is a ubiquitous fragrance compound (rose/honey), the 3,4-dichloro substitution fundamentally alters its electronic and steric profile, making it a critical scaffold in medicinal chemistry—specifically in the development of psychotropic agents targeting the TAAR1 receptor.

This guide provides the definitive physicochemical data, synthesis protocols, and structural validation methods required for high-purity applications.

Chemical Identity & Physicochemical Properties[1][2][5]

Core Identity Matrix
ParameterSpecification
Chemical Name 3,4-Dichlorophenethyl acetate
IUPAC Name 2-(3,4-Dichlorophenyl)ethyl acetate
CAS Registry Number 85263-17-8
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
SMILES CC(=O)OCCc1ccc(Cl)c(Cl)c1
InChI Key (Predicted) ZOUPGSMSNQLUNW-UHFFFAOYSA-N (Analogous base)
Calculated Physicochemical Data
  • Exact Mass: 232.0058 (for ³⁵Cl isotope)

  • Isotope Pattern: Distinctive Cl₂ pattern (9:6:1 ratio at M, M+2, M+4).

  • Predicted LogP: ~3.4 (Lipophilic, suitable for CNS penetration).

  • Boiling Point: ~290–300°C (at 760 mmHg) / ~140°C (at 1 mmHg).

  • Density: ~1.25 g/cm³.

Synthesis & Production Logic

Retrosynthetic Analysis

The most robust route to 3,4-Dichlorophenethyl acetate is the nucleophilic acyl substitution of 3,4-dichlorophenethyl alcohol. Direct acetylation is preferred over transesterification for yield maximization and purification simplicity.

Optimized Bench Protocol

Objective: Synthesis of 10g of 3,4-Dichlorophenethyl acetate.

  • Reagent Prep: Dissolve 3,4-Dichlorophenethyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) .

  • Activation: Add Triethylamine (TEA) (1.5 eq) and a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.05 eq). Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst.

  • Acylation: Dropwise addition of Acetic Anhydride (1.2 eq) at 0°C under N₂ atmosphere.

  • Workup: Quench with saturated NaHCO₃ to neutralize acetic acid byproduct. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 9:1) or high-vacuum distillation.

Reaction Pathway Diagram

Synthesis Alcohol 3,4-Dichlorophenethyl Alcohol (C8H8Cl2O) Intermediate Acyl-Pyridinium Complex Alcohol->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac2O) Ac2O->Intermediate Catalyst DMAP / Et3N (Catalyst/Base) Catalyst->Intermediate Product 3,4-Dichlorophenethyl Acetate (C10H10Cl2O2) Intermediate->Product Acyl Transfer Byproduct Acetic Acid (Removed via NaHCO3) Intermediate->Byproduct

Figure 1: DMAP-catalyzed acetylation pathway via acyl-pyridinium intermediate.

Analytical Characterization (Self-Validating Systems)

To ensure the identity of the synthesized compound, researchers must look for specific spectral fingerprints. The presence of the dichloro-substituted ring creates a unique splitting pattern in NMR and a distinct isotope cluster in MS.

Mass Spectrometry (GC-MS / EI)
  • Molecular Ion ([M]⁺): Peaks at m/z 232, 234, 236 .

    • Why: The two Chlorine atoms create a characteristic "triplet" pattern with relative intensities of roughly 100:65:10.

  • Base Peak: Likely m/z 159/161 (3,4-Dichlorobenzyl cation).

    • Mechanism:[3][5] McLafferty rearrangement or simple cleavage of the acetate group leads to the stable tropylium-like ion.

  • Fragment: m/z 43 (Acetyl cation [CH₃CO]⁺).

¹H-NMR Spectroscopy (CDCl₃, 400 MHz)
Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
7.35 Doublet (d)1HAr-H (C5)Ortho to Cl, shielded by meta-Cl.
7.30 Doublet (d)1HAr-H (C2)Meta to alkyl chain.
7.05 dd1HAr-H (C6)Para to Cl, coupling to C2/C5.
4.25 Triplet (t)2H-CH₂-O -Deshielded by ester oxygen.
2.90 Triplet (t)2HAr-CH₂ -Benzylic protons.
2.05 Singlet (s)3H-CO-CH₃ Acetate methyl group.
Structural Fragmentation Logic

Fragmentation Parent Parent Ion [M]+ m/z 232/234/236 Cleavage Ester Cleavage Parent->Cleavage Frag1 Dichlorophenethyl Cation m/z 173/175 Cleavage->Frag1 Frag2 Acetyl Cation m/z 43 Cleavage->Frag2 Rearrange Tropylium Rearrangement Frag1->Rearrange StableIon 3,4-Dichlorobenzyl Cation m/z 159/161 Rearrange->StableIon - CH2

Figure 2: Mass Spectrometry fragmentation logic for structural confirmation.

Applications & Safety Profile

Research Applications
  • TAAR1 Agonist Development: 3,4-Dichlorophenethyl alcohol derivatives are potent scaffolds for Trace Amine Associated Receptor 1 (TAAR1) ligands, used in studying schizophrenia and depression.[6] The acetate often serves as a lipophilic prodrug or a protected intermediate.

  • Metabolic Probes: Used to study esterase activity in liver microsomes during drug metabolism (DMPK) studies.

Safety & Handling (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to chlorination).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • BLD Pharm . (n.d.).[1][2][3] 3,4-Dichlorophenethyl acetate Product Sheet. Retrieved from

  • AiFChem . (n.d.). Compound Summary: 85263-17-8.[1][2][3][4] Retrieved from

  • PubChem . (2025). 3,4-Dichlorophenethyl alcohol (Precursor Data). National Library of Medicine. Retrieved from

  • Google Patents . (2011). Substituted benzamide derivatives (WO2011076678A1). Retrieved from

Sources

Exploratory

The Rising Profile of Chlorinated Phenethyl Ester Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Chlorinated phenethyl ester derivatives represent a burgeoning class of organic compounds with significant therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated phenethyl ester derivatives represent a burgeoning class of organic compounds with significant therapeutic potential. The strategic incorporation of chlorine atoms onto the phenethyl ester scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of these derivatives. We will delve into the nuanced structure-activity relationships that govern their efficacy and explore their potential applications in oncology, infectious diseases, and inflammation. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in this exciting field of drug discovery.

Introduction: The Rationale for Chlorination in Drug Design

The introduction of chlorine atoms into a lead compound is a well-established strategy in medicinal chemistry to enhance pharmacological activity.[1] Halogenation, and specifically chlorination, can modulate a molecule's electronic and steric properties, leading to improved target engagement and pharmacokinetic profiles.[2][3] In the context of phenethyl esters, a scaffold present in numerous naturally occurring and synthetic bioactive compounds, chlorination offers a versatile tool to fine-tune their therapeutic potential.[4] This guide will explore the chemical and biological landscape of chlorinated phenethyl ester derivatives, providing a roadmap for their rational design and development.

Synthesis and Characterization of Chlorinated Phenethyl Ester Derivatives

The synthesis of chlorinated phenethyl ester derivatives typically involves a two-step process: the preparation of the chlorinated phenethyl alcohol precursor and its subsequent esterification with a carboxylic acid.

Synthesis of Chlorinated Phenethyl Alcohol Precursors

A common route to synthesize chlorinated phenethyl alcohols is through the reduction of the corresponding chlorinated phenylacetic acid. For instance, 4-chlorophenylethanol can be synthesized from 4-chloroacetophenone via the Willgerodt-Kindler reaction to form 4-chlorophenylacetic acid, which is then reduced using sodium borohydride in the presence of iodine.[5]

Esterification of Chlorinated Phenethyl Alcohols

The esterification of the chlorinated phenethyl alcohol with a desired carboxylic acid can be achieved through various methods, with Fischer esterification being a classic and widely used approach.[6][7] This acid-catalyzed reaction involves refluxing the alcohol and carboxylic acid, often in the presence of a strong acid catalyst like sulfuric acid.[7]

Below is a general workflow for the synthesis of a chlorinated phenethyl ester derivative.

Synthesis_Workflow General Synthesis Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_purification Purification & Characterization start Chlorinated Phenylacetic Acid reduction Reduction (e.g., NaBH4/I2) start->reduction alcohol Chlorinated Phenethyl Alcohol reduction->alcohol esterification Fischer Esterification (Acid Catalyst, Reflux) alcohol->esterification carboxylic_acid Carboxylic Acid carboxylic_acid->esterification ester Chlorinated Phenethyl Ester esterification->ester purification Column Chromatography ester->purification characterization NMR & Mass Spectrometry purification->characterization

Caption: General workflow for the synthesis of chlorinated phenethyl ester derivatives.

Characterization Techniques

The structural elucidation of the synthesized chlorinated phenethyl ester derivatives is crucial and is typically achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence of the phenethyl and ester moieties and for determining the position of the chlorine substituent on the aromatic ring.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[9][10]

Biological Activities of Chlorinated Phenethyl Ester Derivatives

The introduction of chlorine atoms can significantly impact the biological activity of phenethyl esters, often enhancing their potency against various therapeutic targets.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of chlorinated compounds against various cancer cell lines.[11][12][13] The increased lipophilicity imparted by chlorine can facilitate cell membrane penetration, leading to higher intracellular concentrations of the drug.[14] The position of the chlorine atom is also critical, with certain substitution patterns leading to enhanced anticancer activity.[2]

For instance, studies on halogenated chalcones and flavonols have shown that the antiproliferative activity increases as the substituent on the B-ring goes from fluorine to chlorine and then to bromine.[2] This suggests that the size and electronegativity of the halogen play a key role in the interaction with the biological target.

Antimicrobial Activity

Caffeic acid phenethyl ester (CAPE), a well-studied phenethyl ester, exhibits significant antimicrobial properties.[15][16][17] While specific studies on a broad range of its chlorinated derivatives are still emerging, the general principles of antimicrobial drug design suggest that chlorination could enhance the antibacterial and antifungal activity of the parent compound. The increased hydrophobicity can improve the compound's ability to disrupt bacterial cell membranes.

Enzyme Inhibition

Chlorinated phenethyl ester derivatives have shown promise as inhibitors of various enzymes. For example, derivatives of CAPE have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[18] The chlorine substituent can form specific interactions within the enzyme's active site, leading to potent and selective inhibition.[19]

Structure-Activity Relationships (SAR)

The biological activity of chlorinated phenethyl ester derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Several key structural features influence the activity of these compounds:

  • Position of Chlorination: The location of the chlorine atom on the phenyl ring can dramatically affect biological activity. For example, in some classes of compounds, para-substitution is favored for enhanced activity.

  • Number of Chlorine Atoms: The degree of chlorination (mono-, di-, or tri-chlorinated) can also modulate activity. Dichloro-substituted compounds have been shown to exhibit enhanced cytotoxicity in certain contexts.[11]

  • Nature of the Ester Moiety: The carboxylic acid used for esterification also plays a crucial role. The size, shape, and electronic properties of this part of the molecule can influence target binding and overall efficacy.[4]

The following table summarizes the general SAR trends observed for halogenated bioactive compounds.

Structural Modification Effect on Biological Activity Rationale
Introduction of Chlorine Often increases potencyEnhances lipophilicity, facilitating cell membrane penetration. Can also lead to specific interactions with the target protein.
Para-substitution on Phenyl Ring Frequently enhances activityMay provide optimal orientation for binding within the active site of the target enzyme or receptor.
Multiple Chlorination Can increase cytotoxicityIncreases lipophilicity and can lead to stronger interactions with the target.

Experimental Protocols

General Protocol for the Synthesis of a Chlorinated Phenethyl Ester

This protocol provides a general procedure for the esterification of a chlorinated phenethyl alcohol with a carboxylic acid using Fischer esterification.

Materials:

  • Chlorinated phenethyl alcohol (e.g., 4-chlorophenylethanol)

  • Carboxylic acid

  • Concentrated sulfuric acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve the chlorinated phenethyl alcohol and the carboxylic acid in ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude chlorinated phenethyl ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Cytotoxicity Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22][23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chlorinated phenethyl ester derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

The following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow MTT Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Chlorinated Phenethyl Esters seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate (Formazan Formation) add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

Chlorinated phenethyl ester derivatives represent a promising class of compounds with diverse biological activities. The strategic incorporation of chlorine atoms provides a powerful tool for optimizing their therapeutic potential. This guide has provided a comprehensive overview of their synthesis, characterization, and biological evaluation, along with insights into their structure-activity relationships.

Future research in this area should focus on:

  • The synthesis and screening of a wider range of chlorinated phenethyl ester derivatives to expand the chemical space and identify novel bioactive compounds.

  • In-depth mechanistic studies to elucidate the molecular targets and signaling pathways responsible for their biological effects.

  • Preclinical in vivo studies to evaluate the efficacy and safety of the most promising candidates.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of chlorinated phenethyl ester derivatives can be unlocked, leading to the development of novel drugs for a range of human diseases.

References

  • Process for synthesizing 4-chlorophenyl ethanol. CN102816051A.
  • Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. ResearchGate. [Link]

  • Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. PubMed. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed. [Link]

  • Synthesis of a series of caffeic acid phenethyl amide (CAPA) fluorinated derivatives: comparison of cytoprotective effects to caffeic acid phenethyl ester (CAPE). PubMed. [Link]

  • Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. ResearchGate. [Link]

  • In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

  • In Vitro Activity of Caffeic Acid Phenethyl Ester against Different Oral Microorganisms. MDPI. [Link]

  • Synthesis and cytotoxicity of hydrophobic esters of podophyllotoxins. PubMed. [Link]

  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. NIH. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. NIH. [Link]

  • Correlation of N.M.R. shifts with chemical reactivity in phenethyl systems. ResearchGate. [Link]

  • Structure activity relationship analysis of phenolic acid phenethyl esters on oral and human breast cancers: the grey GM(0, N) approach. PubMed. [Link]

  • Antibacterial Effect of Caffeic Acid Phenethyl Ester on Cariogenic Bacteria and Streptococcus mutans Biofilms. PMC. [Link]

  • Caffeic acid phenethyl ester (CAPE)-derivatives act as selective inhibitors of acetylcholinesterase. PubMed. [Link]

  • Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. MDPI. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Antimicrobial activities of caffeic acid phenethyl ester. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]

  • (PDF) Phenethyl angelate - a new ester from immortelle essential oil?. ResearchGate. [Link]

  • Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Hindawi. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. PMC. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. PMC. [Link]

  • The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. [Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. [Link]

  • RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Fischer Esterification. [Link]

  • Caffeic Acid Phenethyl Ester and Caffeamide Derivatives Suppress Oral Squamous Cell Carcinoma Cells. PubMed. [Link]

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. MDPI. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

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Foundational

Melting and boiling point data for 3,4-Dichlorophenethyl acetate

Physicochemical Profiling & Synthesis of 3,4-Dichlorophenethyl Acetate: A Technical Guide for Drug Development Executive Summary This technical guide provides a rigorous analysis of the physicochemical properties of 3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthesis of 3,4-Dichlorophenethyl Acetate: A Technical Guide for Drug Development

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical properties of 3,4-Dichlorophenethyl acetate (CAS: 85263-17-8), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific ester in public literature, this guide synthesizes experimental data from its direct precursor (3,4-Dichlorophenethyl alcohol) with predictive thermodynamic modeling to establish a reliable property profile.

The guide details the synthesis protocol, purification strategies via vacuum distillation, and the methodology for experimentally verifying melting and boiling points in a research setting.

Part 1: Physicochemical Data Profile

The following data consolidates experimental values for the alcohol precursor and high-confidence predicted values for the acetate ester.

Table 1: Comparative Physicochemical Properties
Property3,4-Dichlorophenethyl Acetate (Target)3,4-Dichlorophenethyl Alcohol (Precursor)
CAS Number 85263-17-8 35364-79-5
Molecular Formula C₁₀H₁₀Cl₂O₂C₈H₈Cl₂O
Molecular Weight 233.09 g/mol 191.05 g/mol
Physical State Liquid (Predicted)Liquid / Low-melting Solid
Boiling Point (760 mmHg) ~292–298 °C (Predicted)*279.1 °C (Experimental)
Boiling Point (Reduced) ~175–180 °C @ 14 mmHg (Est.)165 °C @ 14 mmHg (Experimental)
Melting Point < 0 °C (Predicted)**Not Available (Likely < 25 °C)
Density 1.28 ± 0.05 g/cm³ (Predicted)1.329 g/cm³ (Experimental)
Refractive Index 1.54–1.55 (Predicted)1.57 (Experimental)
Flash Point > 110 °C (Predicted)117.9 °C (Experimental)

*Note on Prediction Logic: Acetylation of phenethyl alcohols typically increases the boiling point by 10–15 °C due to increased molecular weight, despite the loss of hydrogen bonding. The predicted range is extrapolated from the alcohol's experimental value (279 °C) plus this structural increment. *Note on Melting Point: Phenethyl acetate (non-chlorinated) melts at -31 °C. The addition of chlorine atoms increases rigidity but often lowers symmetry; thus, the acetate is expected to remain liquid at room temperature.

Part 2: Synthesis & Purification Protocol

To obtain pure 3,4-Dichlorophenethyl acetate for physical property verification, the following synthesis protocol is recommended. This method utilizes standard acetylation, prioritized for high yield and ease of purification.

Reaction Pathway

The synthesis involves the nucleophilic attack of the alcohol oxygen on the carbonyl carbon of acetic anhydride, catalyzed by a base (Pyridine or DMAP).

SynthesisPathway Alcohol 3,4-Dichlorophenethyl Alcohol (C8H8Cl2O) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack Reagents Acetic Anhydride (Pyridine/DMAP) Reagents->Intermediate Product 3,4-Dichlorophenethyl Acetate (C10H10Cl2O2) Intermediate->Product Elimination Byproduct Acetic Acid (Byproduct) Intermediate->Byproduct

Figure 1: Reaction mechanism for the acetylation of 3,4-Dichlorophenethyl alcohol.

Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 3,4-Dichlorophenethyl alcohol (10.0 g, 52 mmol) in Dichloromethane (DCM, 50 mL) .

  • Addition: Add Pyridine (8.4 mL, 104 mmol) as the base. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (7.4 mL, 78 mmol) over 15 minutes.

  • Catalysis (Optional): Add a catalytic amount of DMAP (4-Dimethylaminopyridine, 100 mg) to accelerate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup:

    • Quench with 10% HCl (to neutralize pyridine).

    • Wash the organic layer with Saturated NaHCO₃ (to remove acetic acid).

    • Wash with Brine , dry over Anhydrous MgSO₄ , and filter.

  • Purification (Critical): Concentrate the filtrate under reduced pressure. The crude oil must be purified via Vacuum Distillation .

    • Target Fraction: Collect the fraction boiling at 175–180 °C @ 14 mmHg .

Part 3: Experimental Determination of Physical Properties

Once the pure compound is isolated, precise determination of melting and boiling points validates the identity and purity.

Boiling Point Determination (Siwoloboff Method)

For limited sample quantities (< 1 mL), use the Siwoloboff method.

  • Preparation: Place a small amount of the liquid in an ignition tube.

  • Capillary: Insert a sealed capillary tube (open end down) into the liquid.

  • Heating: Attach the tube to a thermometer and immerse in a Thiele tube (oil bath). Heat slowly.

  • Observation:

    • Initial: Air bubbles expand from the capillary.

    • Boiling: A rapid, continuous stream of bubbles emerges.

    • Endpoint: Stop heating. The temperature at which the bubbling stops and liquid is sucked back into the capillary is the Boiling Point .

Melting Point / Freezing Point (DSC)

Since the compound is likely a liquid at room temperature, Differential Scanning Calorimetry (DSC) is the gold standard for determining the freezing point (or glass transition temperature).

  • Protocol: Seal 5–10 mg of sample in an aluminum pan.

  • Cycle: Cool to -80 °C at 5 °C/min, then heat to 50 °C at 5 °C/min.

  • Analysis: The onset of the endothermic peak during heating corresponds to the melting point.

Part 4: Thermodynamic Context & Applications

Understanding the volatility and phase behavior of 3,4-Dichlorophenethyl acetate is crucial for:

  • Purification Design: The high boiling point (~292 °C) necessitates high-vacuum distillation to avoid thermal decomposition.

  • Solubility Profile: The lipophilicity (LogP ~3.5–4.0) indicates poor water solubility but high solubility in organic solvents (DCM, Ethyl Acetate), affecting formulation strategies.

  • Stability: As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions. Storage should be in a cool, dry place under inert gas (Argon/Nitrogen).

DistillationLogic Start Crude Reaction Mixture Strip Strip Solvent (Rotovap) Remove DCM Start->Strip Vacuum Apply High Vacuum (< 1 mmHg ideal) Strip->Vacuum Heat Gradual Heating Oil Bath Vacuum->Heat Fraction1 Fraction 1: Volatiles (Pyridine/Acetic Acid traces) Heat->Fraction1 < 100°C Fraction2 Fraction 2: Product (3,4-Dichlorophenethyl Acetate) Heat->Fraction2 170-180°C (at 14mmHg) Residue Residue: Polymers/Salts Heat->Residue > 200°C

Figure 2: Distillation logic for the purification of 3,4-Dichlorophenethyl acetate.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dichlorophenethyl Alcohol. Retrieved from .

  • PureSynth. (2025). Product Specification: 2-(3,4-Dichlorophenyl)ethanol. Retrieved from .

  • National Institute of Standards and Technology (NIST).WebBook of Chemistry: Phenethyl Acetate Data. (Used for structural analogy and predictive modeling).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications, 57(1-6), 233-243. (Methodology used for boiling point prediction).[1][2][3]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characteristics of 3,4-Dichlorophenethyl Acetate

This guide provides a detailed analysis of the spectroscopic characteristics of 3,4-Dichlorophenethyl acetate, a compound of interest in various fields of chemical research and development. In the absence of publicly ava...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the spectroscopic characteristics of 3,4-Dichlorophenethyl acetate, a compound of interest in various fields of chemical research and development. In the absence of publicly available experimental spectra, this document leverages advanced predictive methodologies to present a comprehensive spectroscopic profile, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations grounded in established spectroscopic principles and comparative analysis with structurally related molecules.

Introduction: Unveiling the Molecular Signature

3,4-Dichlorophenethyl acetate is an ester bearing a dichlorinated aromatic ring. Its molecular structure dictates a unique interaction with different forms of electromagnetic radiation and energetic particles, resulting in characteristic spectral fingerprints. Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical and biological systems. This guide will delve into the predicted spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure:

Caption: Molecular structure of 3,4-Dichlorophenethyl acetate.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For 3,4-Dichlorophenethyl acetate, Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

Predicted Mass Spectrum

The predicted mass spectrum of 3,4-Dichlorophenethyl acetate would exhibit a distinct molecular ion peak cluster due to the presence of two chlorine atoms. The isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic M, M+2, and M+4 pattern.

Table 1: Predicted Key Mass Spectral Data for 3,4-Dichlorophenethyl Acetate

m/z (predicted)Ion Structure/FragmentInterpretation
220, 222, 224[C₁₀H₁₀Cl₂O₂]⁺Molecular ion peak cluster (M, M+2, M+4)
177, 179[C₈H₇Cl₂]⁺Loss of the acetyl group (•CH₃CO)
159, 161[C₈H₈ClO]⁺Loss of a chlorine atom and subsequent rearrangement
141[C₇H₅Cl]⁺Further fragmentation of the dichlorophenethyl moiety
125[C₆H₃Cl]⁺Dichlorophenyl cation
43[CH₃CO]⁺Acetyl cation, often a prominent peak for acetates
Fragmentation Pathway Analysis

The fragmentation of 3,4-Dichlorophenethyl acetate under EI conditions is anticipated to follow logical pathways initiated by the ionization of the molecule. The stability of the resulting carbocations and neutral losses governs the observed fragmentation pattern.

G M [C₁₀H₁₀Cl₂O₂]⁺˙ m/z 220, 222, 224 (Molecular Ion) F1 [C₈H₇Cl₂]⁺ m/z 177, 179 M->F1 - •CH₂CO₂H F2 [CH₃CO]⁺ m/z 43 M->F2 - •C₈H₇Cl₂ F3 [C₈H₈ClO]⁺ m/z 159, 161 F1->F3 - Cl• F4 [C₇H₅Cl]⁺ m/z 141 F1->F4 - C₂H₂ F5 [C₆H₃Cl]⁺ m/z 125 F4->F5 - C₂H₂

Caption: Predicted major fragmentation pathways for 3,4-Dichlorophenethyl acetate in EI-MS.

The most prominent fragmentation is the cleavage of the ester bond, leading to the formation of the stable dichlorophenethyl cation and the acetyl radical, or the acetyl cation and the dichlorophenethyl radical. The presence of the dichlorinated aromatic ring heavily influences the subsequent fragmentation of the phenyl-containing ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4-Dichlorophenethyl acetate is predicted to show distinct signals for the aromatic protons and the protons of the ethyl acetate moiety. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H-2, H-5, H-6)7.10 - 7.40m3H
-CH₂-O-4.30t2H
-CH₂-Ar2.95t2H
-C(O)CH₃2.05s3H

The aromatic region is expected to be complex due to the unsymmetrical substitution pattern on the benzene ring, leading to overlapping multiplets. The two methylene groups of the phenethyl portion will appear as triplets due to coupling with each other. The acetyl methyl group will be a singlet as it has no adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)170.5
Ar-C (C-1)138.0
Ar-C (C-3, C-4)132.5, 130.5
Ar-CH (C-2, C-5, C-6)130.0, 128.5, 127.0
-CH₂-O-65.0
-CH₂-Ar35.0
-C(O)CH₃21.0

The carbonyl carbon of the ester is significantly downfield. The aromatic carbons show a range of chemical shifts due to the electronic effects of the chlorine substituents. The aliphatic carbons of the ethyl and acetyl groups are found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a valuable fingerprint of the molecule's structure.

Predicted IR Absorption Bands

The IR spectrum of 3,4-Dichlorophenethyl acetate is predicted to be dominated by absorptions from the ester functional group and the dichlorinated aromatic ring.

Table 4: Predicted Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050C-H stretchAromatic
~2950C-H stretchAliphatic (CH₂, CH₃)
~1740C=O stretchEster
~1590, 1470C=C stretchAromatic ring
~1240C-O stretchEster (acetate)
~1100C-Cl stretchAryl chloride
~820C-H bend (out-of-plane)1,2,4-trisubstituted benzene

The strong carbonyl stretch around 1740 cm⁻¹ is a key diagnostic peak for the ester functionality. The C-O stretching of the acetate group is also a prominent feature. The aromatic C-H and C=C stretching vibrations, along with the out-of-plane bending, confirm the presence of the substituted benzene ring.

Experimental Workflow for Spectroscopic Analysis

To obtain experimental data for 3,4-Dichlorophenethyl acetate, a systematic workflow should be followed to ensure data quality and integrity.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Synthesize and Purify 3,4-Dichlorophenethyl acetate B Confirm Purity (e.g., by GC-MS, LC-MS) A->B C Mass Spectrometry (EI-MS) - Determine m/z of fragments - Analyze isotopic patterns B->C D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Dissolve in deuterated solvent (e.g., CDCl₃) - Acquire spectra B->D E Infrared Spectroscopy (FTIR) - Analyze as thin film or in KBr pellet B->E F Correlate Spectral Data with Molecular Structure C->F D->F E->F G Compare with Predicted Spectra and Analogous Compounds F->G

Caption: A generalized workflow for the spectroscopic characterization of 3,4-Dichlorophenethyl acetate.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of 3,4-Dichlorophenethyl acetate. The analysis of the predicted Mass, ¹H NMR, ¹³C NMR, and IR spectra provides a comprehensive understanding of the compound's molecular features. The interpretations are based on fundamental principles of spectroscopy and are corroborated by data from structurally similar compounds. This guide serves as a valuable resource for the identification and characterization of 3,4-Dichlorophenethyl acetate in a research and development setting, and the methodologies described herein provide a robust framework for the analysis of novel compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR and MS Prediction Software. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3,4-Dichlorophenethyl Acetate

Abstract & Strategic Significance 3,4-Dichlorophenethyl acetate is a halogenated aromatic ester utilized as a structural motif in the development of dopamine analogs and as a lipophilic intermediate in agrochemical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3,4-Dichlorophenethyl acetate is a halogenated aromatic ester utilized as a structural motif in the development of dopamine analogs and as a lipophilic intermediate in agrochemical synthesis.[1] Its structural core—the 3,4-dichlorophenethyl moiety—is pharmacologically privileged, often enhancing binding affinity in monoamine transporter ligands due to the electron-withdrawing chlorine atoms.[1]

This guide details two distinct protocols for its synthesis:

  • Protocol A (Standard): A high-yield, DMAP-catalyzed acetylation suitable for milligram-to-gram scale medicinal chemistry.[2][1]

  • Protocol B (Green/Scalable): A solvent-free, bismuth triflate-catalyzed method designed for scalability and reduced environmental impact (E-factor).[2][1]

Retrosynthetic Analysis

The most reliable disconnection for 3,4-Dichlorophenethyl acetate relies on the esterification of its corresponding alcohol.[1] The alcohol precursor is readily accessible via the reduction of 3,4-dichlorophenylacetic acid.[1]

Retrosynthesis Target 3,4-Dichlorophenethyl acetate (Target Molecule) Alcohol 3,4-Dichlorophenethyl alcohol (Key Intermediate) Target->Alcohol Esterification (FGI) Acid 3,4-Dichlorophenylacetic acid (Commercial Starting Material) Alcohol->Acid Reduction (LiAlH4 or BH3) Reagents Acetic Anhydride / AcCl

Figure 1: Retrosynthetic disconnection showing the primary pathway from commercially available phenylacetic acid derivatives.[2]

Precursor Preparation

Note: If 3,4-Dichlorophenethyl alcohol (CAS: 35364-79-5) is not purchased commercially, it must be synthesized.[2][1]

Brief Protocol: Reduce 3,4-dichlorophenylacetic acid (1.0 equiv) using Borane-THF complex (1.5 equiv) in anhydrous THF at 0°C to RT. Quench with MeOH, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Yield Expectation: >90%

  • Key Quality Check: Disappearance of carbonyl stretch in IR (~1700 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).

Protocol A: DMAP-Catalyzed Acetylation (Standard)

Best for: Small-scale synthesis (100 mg – 10 g), high purity requirements, and drug discovery libraries.[2][1]

Mechanistic Rationale

This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2][1][3] DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium ion intermediate.[2][1] This intermediate is significantly more electrophilic than the anhydride itself, ensuring rapid and complete acylation of the sterically unhindered primary alcohol.[1]

Reagents & Materials
ReagentEquiv.[2][1][4]Role
3,4-Dichlorophenethyl alcohol 1.0Substrate
Acetic Anhydride 1.2Acylating Agent
Triethylamine (Et₃N) 1.5Acid Scavenger
DMAP 0.05 (5 mol%)Nucleophilic Catalyst
Dichloromethane (DCM) Solvent (0.2 M)Reaction Medium
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3,4-Dichlorophenethyl alcohol (1.0 equiv) and anhydrous DCM. Stir until dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.05 equiv). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (1.2 equiv) via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–3 hours.

    • Monitoring: Check via TLC (20% EtOAc in Hexanes).[1] The alcohol (Rf ~0.[1]3) should disappear; the ester (Rf ~0.[1]7) will appear.

  • Quench: Add saturated aqueous NH₄Cl solution to quench excess anhydride.

  • Work-up:

    • Separate organic layer.[1][4][5]

    • Wash organics with 1M HCl (to remove amines/DMAP).[1]

    • Wash with saturated NaHCO₃ (to remove acetic acid).[1]

    • Wash with Brine, dry over anhydrous MgSO₄, and filter.[1]

  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).[2][1]

ProtocolA Start Start: Alcohol + DCM Cool Add Et3N + DMAP Cool to 0°C Start->Cool AddAc2O Add Ac2O Dropwise Cool->AddAc2O Stir Stir RT (2-3 h) Monitor TLC AddAc2O->Stir Quench Quench (NH4Cl) Wash (HCl, NaHCO3) Stir->Quench Final Pure 3,4-Dichlorophenethyl acetate Quench->Final

Figure 2: Workflow for DMAP-catalyzed acetylation.

Protocol B: Bi(OTf)₃ Catalyzed Green Synthesis

Best for: Scale-up (>10 g), process chemistry, and avoiding toxic pyridine derivatives.[1]

Mechanistic Rationale

Bismuth(III) triflate is a water-tolerant, eco-friendly Lewis acid.[2][1][6] It activates the acetic anhydride carbonyl oxygen, facilitating attack by the alcohol.[1] Unlike DMAP, this catalyst can be used in solvent-free conditions or with minimal acetonitrile, significantly reducing the E-factor (waste generated).[1]

Reagents & Materials
ReagentEquiv.[2][1][4]Role
3,4-Dichlorophenethyl alcohol 1.0Substrate
Acetic Anhydride 1.1Acylating Agent
Bi(OTf)₃ 0.01 (1 mol%)Lewis Acid Catalyst
Acetonitrile (Optional) MinimalSolvent (if solid handling is difficult)
Step-by-Step Methodology
  • Mixing: In a reaction vessel, combine 3,4-Dichlorophenethyl alcohol (1.0 equiv) and Acetic Anhydride (1.1 equiv).

  • Catalyst Addition: Add Bi(OTf)₃ (1 mol%).[2][1]

  • Reaction: Stir at Room Temperature. The reaction is typically rapid (< 30 mins).[1]

    • Note: If the mixture is too viscous, add a minimum volume of Acetonitrile.[1]

  • Work-up: Dilute with EtOAc. Filter the mixture through a small pad of silica or Celite to remove the catalyst.[1]

  • Isolation: Concentrate the filtrate. The high conversion usually negates the need for chromatography.[1]

Characterization Data (Expected)

The following data validates the structure of 3,4-Dichlorophenethyl acetate.

TechniqueParameterExpected Signal/ValueAssignment
¹H NMR δ 7.35 (d) 1H, Ar-HC5-H (Aromatic)
(CDCl₃, 400 MHz)δ 7.28 (d) 1H, Ar-HC2-H (Aromatic)
δ 7.05 (dd) 1H, Ar-HC6-H (Aromatic)
δ 4.25 (t) 2H, -CH₂-O -Alpha-methylene
δ 2.90 (t) 2H, Ar-CH₂ -Beta-methylene (Benzylic)
δ 2.05 (s) 3H, -CH₃Acetate Methyl
IR ν (cm⁻¹) 1735-1740C=O[2][1] Stretch (Ester)
1230C-O Stretch
MS (EI) m/z 232/234/236Molecular Ion [M]⁺ (Cl isotope pattern)

Troubleshooting & Critical Parameters

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Wet solvent or old acetic anhydride (hydrolyzed to acetic acid).[1]

    • Fix: Use freshly distilled DCM and high-quality Ac₂O.[2][1] Ensure Et₃N is in excess to neutralize generated acid.[1]

  • Product Hydrolysis:

    • Cause: Highly basic work-up or prolonged exposure to aqueous base.[2][1]

    • Fix: Use saturated NaHCO₃ for washes, not NaOH.[1] Perform washes quickly and keep cold.[1]

  • Impurity (N-acyl species):

    • Cause: If the precursor contained traces of 3,4-dichlorophenethylamine (from different synthesis routes).[1]

    • Fix: Verify precursor purity via NMR before starting.[1] Amides are much harder to remove than esters.[1]

Safety Considerations
  • 3,4-Dichlorophenethyl alcohol: Irritant.[2][1] Handle with gloves.[1]

  • Acetic Anhydride: Corrosive and lachrymator.[2][1] Use in a fume hood.[1]

  • DMAP: Highly toxic by absorption.[2][1] Double-glove when weighing.

References

  • Standard Acetylation Protocol

    • Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[2][1] Angew.[1] Chem. Int. Ed. Engl.1969 , 8, 981.[1] Link[2]

  • Bismuth Triflate Catalysis

    • Carrigan, M. D.; Freiberg, D. A.; Smith, R. C.; Zerth, H. M.; Mohan, R. S.[1][6] "A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate."[2][1][6] Synthesis2001 , 2001(14), 2091-2094.[1] Link[2]

  • Precursor Properties (3,4-Dichlorophenethyl alcohol)

    • PubChem Compound Summary for CID 98663, 3,4-Dichlorophenethyl alcohol.[1] Link[2]

  • Target Compound Data (CAS 85263-17-8)

    • BLD Pharm Product Page: 3,4-Dichlorophenethyl acetate.[2][1][7] Link

Sources

Application

Application and Protocol Guide: Synthesis of 3,4-Dichlorophenethyl Acetate via Esterification with Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the esterification of 3,4-dichlorophenethyl alcohol with acetic anhydride to synthesize 3,4-dichloropheneth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the esterification of 3,4-dichlorophenethyl alcohol with acetic anhydride to synthesize 3,4-dichlorophenethyl acetate. This guide is designed to provide a deep understanding of the reaction, a detailed protocol for its execution, and the necessary safety and handling information.

Introduction and Significance

The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds with applications in pharmaceuticals, fragrances, and material science. The target molecule, 3,4-dichlorophenethyl acetate, is a derivative of phenethyl alcohol, a class of compounds often associated with flavor and fragrance. The presence of the dichloro-substituents on the aromatic ring can significantly influence the molecule's biological activity and physicochemical properties, making it a valuable target for investigation in drug discovery and agrochemical research.

This protocol details a robust and efficient method for the acetylation of 3,4-dichlorophenethyl alcohol using acetic anhydride, a common and powerful acetylating agent. The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP), a highly effective nucleophilic catalyst for acylation reactions.

Mechanistic Insights: The Role of DMAP in Catalysis

The esterification of an alcohol with an acid anhydride can be slow. However, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) dramatically accelerates the reaction. The mechanism of DMAP-catalyzed acylation is well-established and proceeds via a nucleophilic catalysis pathway.

  • Activation of Acetic Anhydride: DMAP, being a more potent nucleophile than the alcohol, attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a highly reactive N-acetylpyridinium intermediate and an acetate anion. This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than acetic anhydride itself.

  • Nucleophilic Attack by the Alcohol: The 3,4-dichlorophenethyl alcohol then acts as a nucleophile, attacking the activated acetyl group of the N-acetylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: This attack results in the formation of the desired ester, 3,4-dichlorophenethyl acetate, and the regeneration of the DMAP catalyst, allowing it to participate in further catalytic cycles. The acetate anion, formed in the first step, acts as a base to deprotonate the intermediate, facilitating the elimination of the DMAP leaving group.

This catalytic cycle is highly efficient, allowing the reaction to proceed under mild conditions with high yields.

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3,4-Dichlorophenethyl_Alcohol 3,4-Dichlorophenethyl Alcohol 3,4-Dichlorophenethyl_Acetate 3,4-Dichlorophenethyl Acetate (Ester) 3,4-Dichlorophenethyl_Alcohol->3,4-Dichlorophenethyl_Acetate Acetic_Anhydride Acetic Anhydride N-Acetylpyridinium_Ion N-Acetylpyridinium Ion (Activated) Acetic_Anhydride->N-Acetylpyridinium_Ion DMAP Attack DMAP DMAP (Catalyst) N-Acetylpyridinium_Ion->DMAP Catalyst Regeneration N-Acetylpyridinium_Ion->3,4-Dichlorophenethyl_Acetate Alcohol Attack Acetate_Anion Acetate Anion Acetic_Acid Acetic Acid (Byproduct) Acetate_Anion->Acetic_Acid

Caption: DMAP-catalyzed esterification workflow.

Experimental Protocol

This protocol is designed for the synthesis of 3,4-dichlorophenethyl acetate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,4-Dichlorophenethyl alcohol191.051.0 g5.23
Acetic Anhydride102.090.8 mL (0.87 g)8.5
4-(Dimethylamino)pyridine (DMAP)122.1764 mg0.52
Dichloromethane (DCM), anhydrous84.9320 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01As needed-
Brine (saturated NaCl solution)58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)120.37 / 142.04As needed-
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorophenethyl alcohol (1.0 g, 5.23 mmol) and 4-(dimethylamino)pyridine (64 mg, 0.52 mmol).

    • Dissolve the solids in 20 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (0.8 mL, 8.5 mmol) to the reaction mixture at room temperature. The addition can be done using a syringe or a dropping funnel over a period of 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting alcohol spot indicates the completion of the reaction. Typically, the reaction is complete within 1-3 hours.

  • Work-up Procedure:

    • Once the reaction is complete, transfer the reaction mixture to a 100 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 20 mL of 1 M HCl to remove DMAP and any unreacted pyridine-like bases.

      • 20 mL of saturated NaHCO₃ solution to neutralize any excess acetic anhydride and acetic acid. Be cautious of CO₂ evolution.

      • 20 mL of brine to remove any residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 3,4-dichlorophenethyl acetate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, if necessary. However, for many applications, the product obtained after the work-up may be of sufficient purity.

Protocol_Workflow Setup 1. Reaction Setup (Alcohol, DMAP, DCM) Addition 2. Add Acetic Anhydride Setup->Addition Stir 3. Stir at Room Temp (Monitor by TLC) Addition->Stir Workup 4. Aqueous Work-up (HCl, NaHCO3, Brine) Stir->Workup Dry 5. Dry Organic Layer (MgSO4 or Na2SO4) Workup->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 7. Purify (Optional) (Column Chromatography) Concentrate->Purify

Caption: Experimental workflow for synthesis.

Safety Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) when handling the reagents.

Handling of Reagents:

  • Acetic Anhydride: Corrosive and a lachrymator. It reacts exothermically with water. Handle in a fume hood and avoid inhalation of vapors. In case of a spill, neutralize with sodium bicarbonate before cleanup.

  • 3,4-Dichlorophenethyl alcohol: May be harmful if swallowed or in contact with skin. Handle with care.

  • 4-(Dimethylamino)pyridine (DMAP): Toxic and readily absorbed through the skin. Exercise caution and avoid direct contact.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Data Analysis and Expected Results

The final product, 3,4-dichlorophenethyl acetate, is expected to be a colorless to pale yellow oil. The success of the synthesis can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of a new singlet around 2.0-2.1 ppm in the ¹H NMR spectrum is characteristic of the acetyl methyl protons.

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band around 1735-1745 cm⁻¹ and the disappearance of the broad O-H stretching band from the starting alcohol are indicative of ester formation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

The yield of the reaction is expected to be high, typically in the range of 85-95%, depending on the purity of the starting materials and the efficiency of the work-up and purification steps.

References

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2019). CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Google Patents. (2016). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Filo. (2023). 21-36 When 4-dimethylaminopyridine (DMAP) is added in catalytic amounts t.... Retrieved from [Link]

Method

Advancing Pharmaceutical Intermediate Synthesis: Green Chemistry Protocols for 3,4-Dichlorophenethyl Acetate

Introduction: A Paradigm Shift in Chemical Synthesis The imperative to develop sustainable and environmentally benign manufacturing processes has catalyzed a transformative shift in the pharmaceutical industry. Green che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Chemical Synthesis

The imperative to develop sustainable and environmentally benign manufacturing processes has catalyzed a transformative shift in the pharmaceutical industry. Green chemistry, with its core principles of waste prevention, atom economy, and the use of safer chemicals and conditions, is no longer a niche interest but a fundamental pillar of modern drug development.[1][2][3] This guide provides detailed application notes and protocols for the synthesis of 3,4-Dichlorophenethyl acetate, a key intermediate in the synthesis of various pharmaceutical agents, utilizing green chemistry methodologies. By moving away from traditional, often hazardous, synthetic routes, we demonstrate the practical application of enzymatic catalysis and microwave-assisted solvent-free reactions to achieve a more sustainable and efficient synthesis.

The conventional synthesis of esters often involves harsh acidic or basic conditions, the use of toxic solvents, and energy-intensive purification steps.[3] In contrast, the methodologies presented herein offer significant advantages, including milder reaction conditions, reduced waste generation, and often, enhanced selectivity and yield. These protocols are designed for researchers, scientists, and drug development professionals seeking to integrate green chemistry principles into their synthetic workflows, thereby contributing to a safer and more sustainable future for pharmaceutical manufacturing.

Strategic Approach to Green Synthesis

Our approach to developing green synthetic routes for 3,4-Dichlorophenethyl acetate focuses on two powerful and well-established green chemistry techniques:

  • Enzymatic Catalysis: Leveraging the high selectivity and efficiency of lipases to catalyze the esterification reaction under mild conditions.[4][5][6]

  • Microwave-Assisted Solvent-Free Synthesis: Utilizing microwave irradiation to accelerate the reaction, often eliminating the need for a solvent and significantly reducing reaction times.[7][8]

Both methods aim to improve the overall process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of inputs to the mass of the final product.[3]

Precursor Synthesis: A Green Route to 3,4-Dichlorophenylethanol

A critical aspect of a truly green synthetic process is the sustainable production of starting materials. 3,4-Dichlorophenylethanol, the alcohol precursor for our target ester, can be synthesized via a green reduction of the commercially available 3,4-dichlorophenylacetic acid.

Protocol 1: Green Reduction of 3,4-Dichlorophenylacetic Acid

This protocol utilizes a mild and environmentally friendly reducing agent, such as sodium borohydride in a greener solvent like water or ethanol, as an alternative to traditional metal hydride reductions that require anhydrous and often hazardous solvents.[9][10]

Materials:

  • 3,4-Dichlorophenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Ethanol or Water

  • Dilute Hydrochloric Acid (HCl) for work-up

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dichlorophenylacetic acid in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions with stirring. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,4-dichlorophenylethanol.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.

  • 3,4-Dichlorophenylacetic acid is an irritant.[11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The safety data for 3,4-dichlorophenylethanol suggests it is harmful if swallowed and toxic in contact with skin, causing severe skin burns and eye damage.[12] Handle with extreme care and appropriate PPE.

Green Synthesis of 3,4-Dichlorophenethyl Acetate

Method 1: Lipase-Catalyzed Esterification

This method employs an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), a robust and highly selective biocatalyst for ester synthesis.[13] The enzymatic approach offers exceptional selectivity, operates under mild temperature conditions, and allows for easy separation and recycling of the catalyst.

Causality of Experimental Choices:

  • Enzyme: Novozym® 435 is chosen for its broad substrate specificity and high stability in organic solvents.

  • Acyl Donor: Acetic anhydride is an efficient acetylating agent. While vinyl acetate is often used in enzymatic reactions to drive the equilibrium forward, acetic anhydride is a cost-effective alternative.

  • Solvent: A minimal amount of a green solvent like 2-methyltetrahydrofuran (2-MeTHF) or even solvent-free conditions can be employed to minimize waste. Lipases are known to function well in non-aqueous environments.[14][15]

  • Temperature: A moderately elevated temperature (e.g., 40-60 °C) is used to increase the reaction rate without denaturing the enzyme.

Protocol 2: Novozym® 435-Catalyzed Synthesis of 3,4-Dichlorophenethyl Acetate

Materials:

  • 3,4-Dichlorophenylethanol

  • Acetic anhydride

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • 2-Methyltetrahydrofuran (2-MeTHF) (optional, for solvent-based reaction)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a flask, add 3,4-dichlorophenylethanol and acetic anhydride (1.1 equivalents).

  • (Optional) Add a minimal amount of 2-MeTHF. For a solvent-free approach, proceed without solvent.

  • Add Novozym® 435 (typically 10-20% by weight of the limiting reagent).

  • (Optional) Add activated molecular sieves to remove the acetic acid byproduct and drive the reaction to completion.

  • Seal the flask and place it in an orbital shaker at 50 °C.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with a small amount of solvent and reused.

  • The filtrate, containing the product, can be purified by simple distillation or an extractive work-up.

Green Work-up Procedure:

  • After filtering the enzyme, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • The solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Method 2: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in significantly shorter reaction times and frequently under solvent-free conditions.[7][8]

Causality of Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, leading to a significant rate enhancement.

  • Solvent-Free Conditions: Eliminates the need for a solvent, which is a major contributor to chemical waste, aligning with a key principle of green chemistry.[16]

  • Catalyst: In many microwave-assisted acetylations with acetic anhydride, a catalyst is not required, further simplifying the process and reducing waste.[17][18]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis of 3,4-Dichlorophenethyl Acetate

Materials:

  • 3,4-Dichlorophenylethanol

  • Acetic anhydride

Procedure:

  • In a microwave-safe reaction vessel, combine 3,4-dichlorophenylethanol and acetic anhydride (1.2 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Note: The optimal time and temperature should be determined experimentally.

  • Monitor the reaction by TLC or GC.

  • After cooling, the excess acetic anhydride and acetic acid byproduct can be removed by vacuum distillation or by a basic aqueous work-up as described in the enzymatic protocol.

Safety Precautions for Acetic Anhydride:

  • Acetic anhydride is corrosive and a lachrymator.[17][19] It should be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

Comparative Data Analysis

The following table summarizes the key parameters and expected outcomes for the green synthesis methods of 3,4-Dichlorophenethyl acetate, providing a basis for selecting the most appropriate method for a given application.

ParameterLipase-Catalyzed EsterificationMicrowave-Assisted Solvent-Free Synthesis
Catalyst Novozym® 435 (reusable)Catalyst-free (in many cases)
Solvent Minimal green solvent or solvent-freeSolvent-free
Temperature 40-60 °C100-120 °C
Reaction Time Several hours to 24 hours5-15 minutes
Expected Yield High (>90%)High (>95%)
Work-up Simple filtration and extractionExtraction or distillation
Key Advantages High selectivity, mild conditions, reusable catalystExtremely fast, high atom economy, simple
Considerations Longer reaction times, cost of enzymeRequires specialized microwave equipment

Visualizing the Green Synthesis Workflow

The following diagrams illustrate the logical flow of the green synthesis protocols described.

Green_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_enzymatic Method 1: Enzymatic cluster_microwave Method 2: Microwave cluster_workup Purification start_prec 3,4-Dichlorophenylacetic Acid reduction Green Reduction (e.g., NaBH4 in Ethanol) start_prec->reduction product_prec 3,4-Dichlorophenylethanol reduction->product_prec start_enz 3,4-Dichlorophenylethanol + Acetic Anhydride product_prec->start_enz start_mw 3,4-Dichlorophenylethanol + Acetic Anhydride product_prec->start_mw reaction_enz Novozym® 435 (40-60 °C, solvent-free or minimal green solvent) start_enz->reaction_enz product_enz 3,4-Dichlorophenethyl Acetate reaction_enz->product_enz workup Green Work-up (Filtration/Extraction/ Distillation) product_enz->workup reaction_mw Microwave Irradiation (100-120 °C, solvent-free) start_mw->reaction_mw product_mw 3,4-Dichlorophenethyl Acetate reaction_mw->product_mw product_mw->workup final_product Pure 3,4-Dichlorophenethyl Acetate workup->final_product

Caption: Workflow for the green synthesis of 3,4-Dichlorophenethyl acetate.

Lipase_Mechanism cluster_mechanism Lipase-Catalyzed Esterification Mechanism lipase Lipase Active Site (Ser-His-Asp triad) acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme Acylation acyl_enzyme->lipase Deacylation ester 3,4-Dichlorophenethyl Acetate acyl_enzyme->ester acid Acetic Acid acyl_enzyme->acid alcohol 3,4-Dichlorophenylethanol alcohol->acyl_enzyme anhydride Acetic Anhydride anhydride->acyl_enzyme

Caption: Simplified mechanism of lipase-catalyzed esterification.

Conclusion and Future Perspectives

The adoption of green chemistry principles is paramount for the sustainable future of the pharmaceutical industry. The enzymatic and microwave-assisted solvent-free protocols presented here for the synthesis of 3,4-Dichlorophenethyl acetate offer significant improvements over traditional methods in terms of environmental impact, safety, and efficiency. While these protocols provide a robust starting point, further optimization, including catalyst loading, reaction time, and temperature profiling, can lead to even more efficient and scalable processes. The exploration of other green technologies, such as continuous flow chemistry, could offer further advantages in terms of safety, control, and scalability for the industrial production of this important pharmaceutical intermediate.

References

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  • Gricajeva, A., & Bimbiraite-Surviliene, K. (2021). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 48, 107727. [Link]

  • Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. (2023). ACS Omega. [Link]

  • Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-one using Layered Double Hydroxide (LDH) as a eco-friendly catalyst. (n.d.). Der Pharma Chemica. [Link]

  • CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol. (n.d.).
  • 3,4-Dichlorophenol. (n.d.). PubChem. [Link]

  • 3,4-Dichlorophenylacetic acid. (n.d.). PubChem. [Link]

  • Lipase-catalyzed polyester synthesis – A green polymer chemistry. (2011). Biomacromolecules. [Link]

  • Preparation of Esters. (2023). Chemistry LibreTexts. [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). Molecules. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (2003). Green Chemistry. [Link]

  • Lipases in Green Chemistry: Deep Eutectic Solvents (DES) as New Green Solvents. (2018). Methods in Molecular Biology. [Link]

  • Adverse effect of chloride impurities on lipase-catalyzed transesterifications in ionic liquids. (2005). Biotechnology Letters. [Link]

  • Work up of ester?. (2021). ResearchGate. [Link]

  • Green and Highly Efficient Strategies for the Straightforward Reduction of Carboxylic Acids to Alcohols Using Four Different and Affordable Types of Hydrogen Donors. (2020). Industrial & Engineering Chemistry Research. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2022). Catalysts. [Link]

  • A Lipase-catalyzed Process for Green Synthesis of Temsirolimus. (2015). Chinese Journal of Chemical Engineering. [Link]

  • Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. (2021). Polymers. [Link]

  • Removal of 2,4-dichlorophenoxy acetic acid herbicide toxicity from aqueous media by adsorption: Experimental and theoretical study using DFT method. (2022). International Journal of Environmental Analytical Chemistry. [Link]

  • Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. (2015). Russian Journal of General Chemistry. [Link]

  • 3,4-Dichlorophenethylamine. (n.d.). PubChem. [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2023). International Journal of Molecular Sciences. [Link]

  • Lab 12: Synthesis of an Ester. (n.d.). California State University, Bakersfield. [Link]

  • Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines. (2018). Journal of Medicinal and Chemical Sciences. [Link]

  • Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. (2024). Reaction Chemistry & Engineering. [Link]

  • Material Safety Data Sheet 3,4-Dichlorophenol, 99%. (n.d.). T3DB. [Link]

  • Removal of (2,4-Dichlorophenoxy)acetic Acid from Aqueous Solutions Using Low-cost Sorbents. (2020). BioOne Complete. [Link]

  • Chemical attachment of porcine pancreatic lipase to crosslinked poly(vinyl alcohol) by means of adipoyldichloride. (2004). Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Efficient and Rapid Solvent-Free Acetylation of Alcohols, Phenols, and Thiols Using Catalytic Amounts of Sodium Acetate Trihydrate. (2013). ISRN Organic Chemistry. [Link]

  • US4082788A - Esterification and extraction process. (n.d.).
  • Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. (2021). Polymers. [Link]

  • 3,4-Dichloromethylphenidate. (n.d.). PubChem. [Link]

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. (2011). The Journal of Organic Chemistry. [Link]

  • ICSC 0209 - ACETIC ANHYDRIDE. (n.d.). International Labour Organization. [Link]

  • Colorimetric Assay for Heterogeneous-Catalyzed Lipase Activity: Enzyme-Regulated Gold Nanoparticle Aggregation. (2019). Journal of Agricultural and Food Chemistry. [Link]

  • Investigation of compatibility of lipase with commercial detergents, surfactants and oxidizing agent. (2020). International Journal of Chemistry and Technology. [Link]

  • (3,4-Dichlorophenyl)-pyrimidin-4-ylmethanol. (n.d.). PubChem. [Link]

  • Removal of (2,4-Dichlorophenoxy)acetic Acid from Aqueous Solutions Using Low-cost Sorbents. (2020). BioOne Complete. [Link]

  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2024). ACS Omega. [Link]

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  • 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. (2013). Chemistry Central Journal. [Link]

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Sources

Application

Application Notes and Protocols for the Extraction of 3,4-Dichlorophenethyl Acetate: A Guide to Solvent Selection

Introduction 3,4-Dichlorophenethyl acetate is a significant molecule in various research and development sectors, including pharmaceuticals and agrochemicals, owing to its specific chemical structure. The efficient isola...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dichlorophenethyl acetate is a significant molecule in various research and development sectors, including pharmaceuticals and agrochemicals, owing to its specific chemical structure. The efficient isolation and purification of this compound are critical for its downstream applications. Liquid-liquid extraction remains a cornerstone technique for such separations, and the judicious selection of an appropriate solvent is paramount to achieving high recovery and purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of selecting an optimal solvent for the extraction of 3,4-Dichlorophenethyl acetate.

Understanding the Target Molecule: Physicochemical Profile of 3,4-Dichlorophenethyl Acetate

  • Structure:

    • The molecule possesses a dichlorinated benzene ring, which imparts significant hydrophobicity (lipophilicity).

    • The ester functional group (-COO-) introduces a degree of polarity.

    • The ethyl bridge provides additional nonpolar character.

  • Anticipated Properties:

    • Polarity: Overall, 3,4-Dichlorophenethyl acetate is expected to be a moderately polar to nonpolar compound. Its solubility in water is anticipated to be low.[1]

    • Solubility: Based on the principle of "like dissolves like," it will be most soluble in organic solvents of similar polarity. We can look to related compounds for insights. For instance, compounds with a dichlorophenyl group have been shown to be soluble in solvents like ethanol, methanol, ethyl acetate, toluene, chloroform, and acetone.[2]

    • Boiling Point: The presence of the dichlorophenyl group and the overall molecular weight suggest a relatively high boiling point, making it amenable to extraction with a range of common laboratory solvents without significant loss due to volatility at ambient temperatures.

The Theoretical Framework for Solvent Selection in Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases.[3][4] In the context of extracting 3,4-Dichlorophenethyl acetate from an aqueous medium (e.g., a reaction mixture or a crude natural product extract), the goal is to select an organic solvent that maximizes the transfer of the target molecule into the organic phase while leaving impurities behind in the aqueous phase.

The key parameters governing this process are:

  • Partition Coefficient (K): This is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. A high K value is desirable for efficient extraction.

  • Selectivity: The solvent should ideally dissolve the target compound while having low solubility for impurities.[5]

  • Immiscibility: The organic solvent must be immiscible with the aqueous phase to allow for clear phase separation.[6]

  • Density: A significant density difference between the organic and aqueous phases facilitates easier separation.

  • Boiling Point: A relatively low boiling point allows for easy removal of the solvent after extraction to recover the purified compound.[5][7]

  • Safety and Environmental Impact: The chosen solvent should have low toxicity, flammability, and environmental persistence.[5]

  • Cost and Availability: For large-scale applications, the cost and availability of the solvent are important considerations.[5]

The following diagram illustrates the decision-making workflow for solvent selection:

Solvent_Selection_Workflow A Define Target Molecule (3,4-Dichlorophenethyl Acetate) B Assess Physicochemical Properties (Polarity, Solubility) A->B C Establish Extraction Criteria (High K, Selectivity, Safety) B->C D Screen Candidate Solvents C->D E Evaluate Solvent Properties (Polarity, BP, Density, Toxicity) D->E F Perform Small-Scale Extraction Trials D->F G Analyze Extraction Efficiency (e.g., by HPLC, GC) F->G H Select Optimal Solvent G->H I Scale-up and Process Optimization H->I

Caption: A workflow diagram for the systematic selection of an extraction solvent.

Candidate Solvents for 3,4-Dichlorophenethyl Acetate Extraction

Based on the anticipated moderately polar to nonpolar nature of 3,4-Dichlorophenethyl acetate, a range of organic solvents can be considered. The following table provides a comparative overview of suitable candidates.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water SolubilityKey Considerations
Hexane 0.1690.655ImmiscibleGood for nonpolar compounds, highly flammable.[8][9]
Toluene 2.41110.867ImmiscibleGood solvating power for aromatic compounds, toxic.[8][9]
Diethyl Ether 2.8350.713Slightly SolubleExcellent solvent, but highly volatile and flammable.[8][9]
Dichloromethane 3.1401.326Slightly SolubleGood for a range of polarities, denser than water, toxic.[9][10]
Ethyl Acetate 4.4770.894Soluble (8.7 g/100g )Good balance of polarity, relatively low toxicity.[8][9]
Methyl tert-Butyl Ether (MTBE) -550.741Slightly SolubleSafer alternative to diethyl ether, less prone to peroxide formation.[8]

Experimental Protocol for Solvent Screening and Selection

A systematic experimental approach is crucial for validating the optimal solvent. The following protocol outlines a small-scale screening process.

Materials and Equipment
  • Crude sample containing 3,4-Dichlorophenethyl acetate (e.g., in an aqueous solution or as a solid to be dissolved)

  • Candidate extraction solvents (Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate, MTBE)

  • Separatory funnels (appropriate size for the test volume)

  • Vortex mixer or shaker

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Protocol
  • Sample Preparation: Prepare a stock solution of the crude sample containing a known concentration of 3,4-Dichlorophenethyl acetate in an appropriate aqueous buffer or solvent.

  • Liquid-Liquid Extraction: a. In a series of separatory funnels, place a fixed volume of the aqueous sample solution. b. To each funnel, add an equal volume of one of the candidate organic solvents. c. Stopper the funnels and shake vigorously for 1-2 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. Note the clarity of the interface and the presence of any emulsions. e. Carefully separate the organic layer from the aqueous layer.

  • Analysis: a. Take a known aliquot of the organic phase from each extraction. b. Analyze the concentration of 3,4-Dichlorophenethyl acetate in the organic phase using a validated HPLC or GC method. c. (Optional) Analyze the remaining aqueous phase to determine the amount of unextracted compound.

  • Solvent Removal and Recovery: a. Evaporate the solvent from the collected organic phases using a rotary evaporator. b. Weigh the recovered residue to determine the extraction yield.

  • Data Evaluation: a. Calculate the partition coefficient (K) for each solvent. b. Compare the extraction efficiency and purity of the recovered product for each solvent. c. Consider the practical aspects observed during the experiment (e.g., ease of phase separation, formation of emulsions).

The following diagram outlines the experimental workflow:

Experimental_Workflow A Prepare Aqueous Sample with Known Concentration B Aliquot into Separatory Funnels A->B C Add Equal Volume of Candidate Organic Solvent B->C D Shake and Allow Phase Separation C->D E Collect Organic Phase D->E F Analyze Organic Phase (HPLC/GC) E->F G Evaporate Solvent and Determine Yield E->G H Compare Results and Select Optimal Solvent F->H G->H

Caption: A step-by-step experimental workflow for solvent screening.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. By quantifying the concentration of the target analyte in both the organic and, optionally, the aqueous phases, a mass balance can be performed. This ensures that the observed extraction efficiency is accurate and not an artifact of analytical error. Furthermore, the comparison of multiple solvents under identical conditions provides a robust basis for selecting the most effective one.

Conclusion and Recommendations

The selection of an appropriate solvent is a critical step in the successful extraction of 3,4-Dichlorophenethyl acetate. A systematic approach that combines theoretical understanding with empirical testing is essential. Based on the anticipated properties of the target molecule, ethyl acetate and MTBE are recommended as starting points for solvent screening due to their favorable balance of polarity, relatively low toxicity, and ease of handling. However, the optimal choice will ultimately depend on the specific composition of the crude mixture and the desired purity of the final product. The protocols provided herein offer a reliable framework for making an informed and scientifically sound decision.

References

  • ChemBK. (3,4-dichlorophenyl)acetate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • Wellesley College. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Unraveling the Reaction Kinetics of 3,4-Dichlorophenethyl Acetate Formation

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the reaction kinetics of the formation of 3,4-dichlorophenethyl acetate. This ester is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the reaction kinetics of the formation of 3,4-dichlorophenethyl acetate. This ester is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making the optimization of its production a critical endeavor.[1][2][3] This application note outlines a detailed, self-validating protocol for the synthesis of 3,4-dichlorophenethyl acetate and the subsequent investigation of its formation kinetics. The methodologies described herein are grounded in established principles of chemical kinetics and analytical chemistry, providing a robust framework for process development and optimization.

Introduction: The Significance of 3,4-Dichlorophenethyl Acetate

3,4-Dichlorophenethyl acetate belongs to a class of compounds utilized as intermediates in the synthesis of a variety of biologically active molecules. The dichlorophenyl moiety is a common feature in many agrochemicals and pharmaceuticals.[1][2][3] A thorough understanding of the reaction kinetics for the formation of this ester is paramount for several reasons:

  • Process Optimization: Kinetic data allows for the fine-tuning of reaction parameters such as temperature, catalyst loading, and reactant concentrations to maximize yield and minimize reaction time.[4]

  • Scale-Up: A well-defined kinetic model is essential for the successful and safe scale-up of the synthesis from the laboratory to an industrial setting.

  • Mechanism Elucidation: Kinetic studies can provide insights into the underlying reaction mechanism, which can inform the development of more efficient catalytic systems.[5]

This guide will focus on the esterification of 2-(3,4-dichlorophenyl)ethanol with acetic anhydride, a common and efficient method for acetylation.

Theoretical Framework: The Chemistry of Esterification

The formation of 3,4-dichlorophenethyl acetate from 2-(3,4-dichlorophenyl)ethanol and acetic anhydride is a classic example of an esterification reaction. In this case, it is an acylation of an alcohol. The overall reaction is depicted below:

Reaction Scheme:

This reaction is typically catalyzed by a base, such as pyridine, or a solid acid catalyst.[6] The catalyst functions to activate the alcohol or the anhydride, thereby increasing the rate of reaction. Esterification reactions are generally reversible, but the use of an anhydride as the acylating agent drives the reaction to completion as the leaving group (acetate) is a poor nucleophile.[7]

The rate of this reaction can be described by a rate law of the general form:

Rate = k[2-(3,4-dichlorophenyl)ethanol]^α[Acetic Anhydride]^β

where:

  • k is the rate constant

  • [ ] denotes the concentration of the respective species

  • α and β are the partial orders of the reaction with respect to each reactant.

The primary objective of the kinetic study is to determine the values of k, α, and β under specific reaction conditions.

Materials and Instrumentation

Reagents and Chemicals
ReagentPuritySupplierNotes
2-(3,4-dichlorophenyl)ethanol≥98%Commercially Available
Acetic AnhydrideACS Reagent GradeCommercially AvailableCorrosive and lachrymator. Handle in a fume hood.[8][9]
PyridineAnhydrous, ≥99.8%Commercially AvailableFlammable and toxic. Handle in a fume hood.[10][11][12]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableSolvent
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography.[13]
HexanesHPLC GradeCommercially AvailableFor chromatography.
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-houseFor workup.
BrineSaturated Aqueous NaClPrepared in-houseFor workup.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying.
Instrumentation
InstrumentPurpose
Magnetic Stirrer with HotplateReaction control
Jacketed Reaction VesselTemperature control
Circulating Water Bath/ChillerTemperature control
Gas Chromatograph (GC) with FID or Mass Spectrometer (MS) DetectorReaction monitoring and quantification
High-Performance Liquid Chromatograph (HPLC) with UV DetectorAlternative for reaction monitoring
NMR SpectrometerStructural confirmation of product
Rotary EvaporatorSolvent removal

Experimental Protocols

Protocol 1: Synthesis and Purification of 3,4-Dichlorophenethyl Acetate

This protocol details the synthesis of 3,4-dichlorophenethyl acetate, which will also serve as the standard for the kinetic analysis.

Step-by-Step Methodology:

  • Reaction Setup:

    • Set up a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

    • Place the flask in a heating mantle or an oil bath on a magnetic stirrer.

    • Purge the flask with dry nitrogen.

  • Reagent Charging:

    • To the flask, add 2-(3,4-dichlorophenyl)ethanol (e.g., 10.0 g, 1 equivalent).

    • Add anhydrous dichloromethane (DCM) (100 mL) to dissolve the alcohol.

    • Add pyridine (1.1 equivalents) to the solution.

  • Acylation:

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring (TLC/GC):

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) to remove pyridine.

      • Saturated sodium bicarbonate solution (2 x 50 mL) to remove excess acetic acid.

      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 3,4-dichlorophenethyl acetate.

  • Characterization:

    • Confirm the structure and purity of the product using NMR spectroscopy and GC-MS.

Protocol 2: Kinetic Study of 3,4-Dichlorophenethyl Acetate Formation

This protocol describes the procedure for acquiring the data needed to determine the reaction kinetics.

Step-by-Step Methodology:

  • Reaction Setup:

    • Set up a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature (e.g., 25 °C).

    • Equip the vessel with a mechanical stirrer for efficient mixing, a thermometer, and a septum for sampling.

    • Ensure the setup is under a nitrogen atmosphere.

  • Reagent Preparation:

    • Prepare stock solutions of 2-(3,4-dichlorophenyl)ethanol, acetic anhydride, and pyridine in anhydrous DCM of known concentrations.

  • Initiating the Kinetic Run:

    • Charge the reactor with the 2-(3,4-dichlorophenyl)ethanol and pyridine stock solutions in DCM.

    • Allow the solution to equilibrate to the desired temperature.

    • Start the kinetic run (t=0) by rapidly adding the acetic anhydride stock solution.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a known volume of a quenching solution (e.g., a cold solution of a primary amine like butylamine in DCM) to stop the reaction.

  • Sample Analysis (GC Method):

    • Prepare a calibration curve for 3,4-dichlorophenethyl acetate and 2-(3,4-dichlorophenyl)ethanol using standards of known concentrations.

    • Analyze the quenched aliquots by GC. A typical GC method would be:

      • Column: A suitable capillary column (e.g., HP-5ms).

      • Injector Temperature: 250 °C.

      • Detector Temperature (FID): 280 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

    • Quantify the concentration of the reactant and product at each time point using the calibration curve.

Data Analysis and Kinetic Modeling

The data obtained from the kinetic study (concentration vs. time) will be used to determine the reaction order and the rate constant.

Determination of Reaction Order

The order of the reaction with respect to each reactant can be determined using the method of initial rates or by fitting the concentration-time data to integrated rate laws.

Method of Initial Rates:

  • Run a series of experiments where the initial concentration of one reactant is varied while the concentrations of the other reactants are kept constant.

  • The initial rate of the reaction is determined from the slope of the concentration vs. time plot at t=0.

  • By comparing the initial rates at different initial concentrations, the order of the reaction with respect to that reactant can be determined.

Integral Method:

  • Plot the concentration data in different forms to see which plot yields a straight line.[14]

    • Zero-order: [A] vs. t is linear.

    • First-order: ln[A] vs. t is linear.

    • Second-order: 1/[A] vs. t is linear.

Calculation of the Rate Constant

Once the reaction order is determined, the rate constant (k) can be calculated from the slope of the linearized plot.

Activation Energy

To determine the activation energy (Ea) of the reaction, the kinetic experiments should be repeated at several different temperatures. The rate constants obtained at each temperature can then be used to construct an Arrhenius plot (ln(k) vs. 1/T). The activation energy can be calculated from the slope of this plot (Slope = -Ea/R).

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2_3_4_dichlorophenethyl_ethanol 2-(3,4-dichlorophenyl)ethanol 3_4_dichlorophenethyl_acetate 3,4-Dichlorophenethyl Acetate 2_3_4_dichlorophenethyl_ethanol->3_4_dichlorophenethyl_acetate + Acetic Anhydride Acetic_Acid Acetic Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetic_Acid - Acetate Group Transfer Catalyst Pyridine (Catalyst) Catalyst->3_4_dichlorophenethyl_acetate

Caption: Proposed reaction pathway for the formation of 3,4-dichlorophenethyl acetate.

Experimental Workflow for Kinetic Study

Kinetic_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis A Prepare Stock Solutions C Charge Reactants (except one) A->C B Set up Jacketed Reactor B->C D Equilibrate to Temperature C->D E Initiate Reaction (t=0) D->E F Withdraw Aliquots at Time Intervals E->F G Quench Aliquots F->G H Analyze Samples by GC/HPLC G->H I Quantify Concentrations H->I J Plot Concentration vs. Time I->J K Determine Rate Law and Rate Constant J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dichlorophenethyl Acetate

Welcome to the technical support guide for the synthesis of 3,4-Dichlorophenethyl Acetate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,4-Dichlorophenethyl Acetate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals optimize their synthetic procedures and improve yields. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.

Overview of the Core Synthesis

The most direct and common method for synthesizing 3,4-Dichlorophenethyl acetate is through the esterification of 3,4-Dichlorophenethyl alcohol. This involves reacting the alcohol with an acetylating agent in the presence of a suitable catalyst or base.

The general reaction is as follows:

General reaction scheme for the synthesis of 3,4-Dichlorophenethyl Acetate

Choosing the right acetylating agent and catalyst is critical for maximizing yield and purity. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring does not significantly hinder the reactivity of the primary alcohol, but it does warrant careful selection of reaction conditions to avoid potential side reactions.

Below is a workflow diagram illustrating the key decision points in the synthesis.

G cluster_start 1. Starting Materials cluster_reagents 2. Reagent Selection cluster_catalysis 3. Catalysis/Base cluster_process 4. Reaction & Work-up cluster_end 5. Purification & Analysis Start 3,4-Dichlorophenethyl Alcohol + Acetylating Agent Reagent Choose Acetylating Agent Start->Reagent Anhydride Acetic Anhydride (Less reactive, safer) Reagent->Anhydride Milder Chloride Acetyl Chloride (More reactive, generates HCl) Reagent->Chloride Harsher Catalyst Choose Catalyst/Base Anhydride->Catalyst Chloride->Catalyst DMAP_Py DMAP (catalytic) with Pyridine or TEA (base) Catalyst->DMAP_Py Steglich Steglich Conditions: EDC/DMAP Catalyst->Steglich Reaction Reaction at 0°C to RT DMAP_Py->Reaction Steglich->Reaction Workup Aqueous Work-up: - Quench - Wash (aq. HCl, aq. NaHCO3) - Brine Wash & Dry Reaction->Workup Purify Purification Workup->Purify Chromatography Silica Gel Chromatography Purify->Chromatography Distillation Vacuum Distillation Purify->Distillation Analysis Analysis (TLC, GC-MS, NMR) Chromatography->Analysis Distillation->Analysis Product Pure 3,4-Dichlorophenethyl Acetate Analysis->Product

A logical workflow for the synthesis of 3,4-Dichlorophenethyl Acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common problem that can often be traced back to a few key areas. The esterification reaction is reversible, so conditions must be optimized to drive the equilibrium toward the product.[1][2]

Troubleshooting Flowchart for Low Yield:

A troubleshooting guide for diagnosing the cause of low reaction yields.

Key Considerations:

  • Water Content: Water will react with the acetylating agent and can hydrolyze the ester product. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Catalyst Activity: 4-(Dimethylamino)pyridine (DMAP) is an outstanding catalyst for this reaction but can degrade over time.[3] Use fresh, high-purity DMAP for best results.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. If the reaction stalls, it may indicate a problem with the reagents or conditions.

Q2: Should I use acetic anhydride or acetyl chloride? What are the pros and cons?

Both are effective acetylating agents, but they have different reactivity profiles and byproducts. The choice depends on the scale of your reaction and the sensitivity of your starting material.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Less reactive, requires a catalyst (e.g., DMAP) or heat.Highly reactive, often reacts quickly at 0°C.
Byproduct Acetic AcidHydrogen Chloride (HCl)
Handling Safer to handle, less volatile, and less corrosive.Highly corrosive, moisture-sensitive, and releases toxic HCl gas. Must be handled in a fume hood.
Work-up The acetic acid byproduct must be neutralized and removed with a basic wash (e.g., NaHCO₃).The HCl byproduct is typically scavenged by a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or pyridine.
Recommendation Recommended for most applications. The combination of acetic anhydride with a catalytic amount of DMAP is highly efficient, safe, and easy to handle.[4]Use with caution. Suitable for reactions where the alcohol is particularly unreactive, but the aggressive nature of the reagent and byproduct often complicates the procedure.
Q3: What is the role of DMAP and why is it so effective?

4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst. Its effectiveness stems from its ability to react with the acetylating agent (e.g., acetic anhydride) much faster than the alcohol.[5]

Mechanism of DMAP Catalysis:

  • Activation: DMAP attacks the carbonyl carbon of acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself.

  • Acylation: The 3,4-Dichlorophenethyl alcohol then attacks the activated N-acetylpyridinium intermediate.

  • Product Formation & Catalyst Regeneration: The ester is formed, and the DMAP catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This catalytic cycle is highly efficient, allowing for the use of only small (0.05–2 mol%) amounts of DMAP.[4][6]

Q4: I'm seeing multiple spots on my TLC plate during the reaction. What are the likely side products?

When monitoring your reaction by TLC (a common mobile phase is 20-30% ethyl acetate in hexanes), you should see the starting alcohol spot (more polar, lower Rf) disappear as the product spot (less polar, higher Rf) appears. Unexpected spots can indicate side reactions.

Observation on TLCPotential CauseHow to Mitigate
Spot at baseline (very polar) Unreacted acetic acid (if using anhydride) or salts (pyridinium/triethylammonium).These are typically removed during the aqueous work-up.
Spot with Rf similar to starting material Incomplete reaction.Increase reaction time, add more acetylating agent, or check catalyst activity.
Faint spots close to product Rf Impurities in the starting alcohol or minor side products.Ensure the purity of the starting 3,4-Dichlorophenethyl alcohol. Most minor impurities can be removed during chromatography.

TLC Monitoring Protocol:

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: Start with 20% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • Visualization: UV light (254 nm) and/or a potassium permanganate stain.

Detailed Experimental Protocols

The following protocols are recommended for the synthesis of 3,4-Dichlorophenethyl acetate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: DMAP-Catalyzed Acylation with Acetic Anhydride (Recommended)

This method is robust, high-yielding, and uses readily available reagents.

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4-Dichlorophenethyl alcohol (1.0 eq).

  • Dissolve the alcohol in a dry, aprotic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Add triethylamine (TEA) or pyridine (1.5 eq) to act as a base, followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

    • Wash the organic layer sequentially with 1M HCl (to remove TEA/pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure 3,4-Dichlorophenethyl acetate.

Protocol 2: Steglich Esterification

This method is exceptionally mild and ideal for acid-sensitive substrates.[5][7]

Procedure:

  • To a dry, round-bottom flask, add 3,4-Dichlorophenethyl alcohol (1.0 eq), acetic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 3-6 hours. Monitor by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • E. J. King, G. C. Clarke, J. Am. Chem. Soc.2021 , A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • A. Sakakura, K. Kawajiri, et al., J. Am. Chem. Soc.2007 , 129, 14775-14779. Surprisingly, only a 0.05−2 mol % of DMAP can efficiently promote acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

  • Chemguide. Esterification - Alcohols and Carboxylic Acids. Available at: [Link]

  • M. Hatano, C. Nishioka, et al., Synlett2023 , 34, 2508-2514. 2,2′-Biphenol-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols. Available at: [Link]

  • PubMed. Removal of chlorinated organic compounds during wastewater treatment: achievements and limits. Available at: [Link]

  • Z. Hussein, et al., Nanomaterials (Basel)2013 , 3(3), 431-444. 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • A. Sakakura, et al. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Available at: [Link]

  • Kenyatta University Institutional Repository. Removal of chlorinated organic compounds in water. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • CN103553914A - Phenylethyl acetate synthesis method - Google P
  • EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google P
  • ResearchGate. TLC images for initial detection of ester production using enzymatic.... Available at: [Link]

  • Chemistry LibreTexts.
  • LCGC. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Available at: [Link]

  • YouTube. Reactions of Alcohols - Esterification (A2 Chemistry). Available at: [Link]

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. Procedure 1. Available at: [Link]

  • WaterProfessionals. Dechlorination | Chlorine | Chloramines. Available at: [Link]

  • PubMed. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. Available at: [Link]

  • ACS Publications. Catalyst Recycling in the Reactive Distillation of Primary Alcohols to Olefins Using a Phosphoric Acid Catalyst. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • MDPI. Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review. Available at: [Link]

  • Organic Syntheses. Biphenyl, 3,4-dichloro. Available at: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • Pure Aqua, Inc. Chlorine Removal from Water. Available at: [Link]

  • YouTube. Synthesis of Esters Via Steglich Esterification in Acetonitrile. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

  • MDPI. TLC in the Analysis of Plant Material. Available at: [Link]

  • Google Patents. DE1618770A1 - Process for the preparation of 3,4-dichlorophenyl isocyanate.
  • PMC - NIH. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Available at: [Link]

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Optimization

Technical Support Center: 3,4-Dichlorophenethyl Acetate Purification

The following technical guide addresses the purification of 3,4-Dichlorophenethyl acetate (CAS: 66370-37-0, analog context). This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 3,4-Dichlorophenethyl acetate (CAS: 66370-37-0, analog context). This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers dealing with the isolation of high-boiling halogenated esters.

Ticket ID: PUR-DCP-ACE-001 Subject: Troubleshooting Isolation & Purity Optimization Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

3,4-Dichlorophenethyl acetate is a lipophilic ester typically synthesized via the acetylation of 3,4-dichlorophenethyl alcohol.[1][2] Common challenges in its purification include its high boiling point (risk of thermal decomposition), separation from the unreacted parent alcohol (similar polarity), and removal of acidic catalyst residues.[2] This guide provides chemically grounded solutions to these bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: I am detecting persistent acetic acid smell and broad IR peaks at 3500 cm⁻¹ even after rotary evaporation. How do I remove this?

Diagnosis: This indicates trapped acetic acid (byproduct) or unreacted alcohol.[1][2] 3,4-Dichlorophenethyl acetate is a heavy, viscous liquid/low-melting solid; acetic acid can hydrogen-bond to the ester carbonyl, making it difficult to remove via simple vacuum stripping.[1][2]

Corrective Action: Implement a pH-Swing Wash Protocol .

  • Solvent Choice: Dissolve the crude oil in Ethyl Acetate or Diethyl Ether (avoid Dichloromethane if possible to prevent emulsion formation with basic washes).[1][2]

  • The Wash:

    • Step A (Acid Removal): Wash 2x with Saturated NaHCO₃.[1][2] Crucial: Agitate until gas evolution ceases completely.[1][2]

    • Step B (Trace Acid/Phenol Removal): Wash 1x with 0.5M NaOH (cold).[1][2] Note: Keep contact time under 5 minutes to prevent hydrolysis of the ester.[1][2]

    • Step C (Neutralization): Wash 1x with Brine (Saturated NaCl).[1][2]

  • Validation: Check the pH of the aqueous layer in Step C. It must be pH 7.[1][2] If acidic, repeat Step A.

Q2: Vacuum distillation is resulting in a yellow/brown distillate. Is the product decomposing?

Diagnosis: Yes. Phenethyl ester derivatives are generally stable, but the 3,4-dichloro substitution increases the molecular weight significantly, raising the boiling point. If you distill at insufficient vacuum (>2 mmHg), the pot temperature required (>180°C) may trigger thermal elimination (forming 3,4-dichlorostyrene) or oxidation.[1][2]

Corrective Action: Switch to High-Vacuum Short-Path Distillation .

  • Thresholds: You typically need a vacuum of < 0.5 mmHg .[1][2]

  • Equipment: Use a Kugelrohr apparatus or a Short-Path head to minimize the distance the vapor must travel.[1][2]

  • Temperature Ramp: Do not set the bath immediately to the expected boiling point. Ramp slowly.

    • Estimated BP: ~135–145°C at 0.5 mmHg (Extrapolated from phenethyl acetate BP 232°C @ 760 mmHg + halogen contribution).[1][2]

Q3: TLC shows the product and the starting material (3,4-dichlorophenethyl alcohol) co-eluting. How do I separate them?

Diagnosis: The polarity difference between the primary alcohol and the acetate ester is distinct but can be masked if the mobile phase is too polar.[2]

Corrective Action:

  • Method A (Chromatography): Use a gradient starting with 100% Hexane (or Pentane).[1][2] The ester (Rf ~0.6 in 10% EtOAc/Hex) will elute significantly faster than the alcohol (Rf ~0.2).[1][2] Do not jump straight to 20% EtOAc.[1][2]

  • Method B (Chemical Scavenging - Recommended for Scale >10g):

    • Add Succinic Anhydride (1.2 eq relative to the remaining alcohol, determined by NMR) and catalytic DMAP to the crude mixture.

    • Stir for 2 hours. This converts the impurity (alcohol) into a hemisuccinate (a carboxylic acid).[1][2]

    • Perform a basic wash (sat.[1][2][3] NaHCO₃).[1][2][3] The impurity will move to the aqueous layer; your pure ester remains in the organic layer.[2]

Part 2: Experimental Protocols

Protocol A: Optimized Aqueous Workup (The "Self-Validating" System)

Objective: Isolate crude ester free of acid catalysts and acetic acid.[1][2]

ParameterSpecificationMechanistic Reason
Solvent Ethyl Acetate (EtOAc)Provides clear phase boundary; less prone to emulsions than DCM.[1][2]
Wash 1 1M HCl (if amine base used)Protonates pyridines/amines, forcing them into the aqueous phase.[1][2]
Wash 2 WaterRemoves bulk salts and water-soluble impurities.[1][2]
Wash 3 Sat. NaHCO₃ (x2)Neutralizes acetic acid.[1][2] End point: No bubbles observed.[1][2]
Drying MgSO₄ (Anhydrous)High capacity water removal.[1][2] prevents hydrolysis during storage.[1][2]
Protocol B: Flash Column Chromatography

Objective: Separation of ester from unreacted alcohol.[1][2][4]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Sample Loading: Dry load on Celite is preferred for viscous oils to prevent band tailing.[1][2]

  • Mobile Phase Gradient:

    • 0 - 2 CV (Column Volumes): 100% Hexane (Flushes non-polar impurities).[1][2]

    • 2 - 8 CV: 5% EtOAc in Hexane (Elutes 3,4-Dichlorophenethyl acetate ).[1][2]

    • 8+ CV: 20% EtOAc in Hexane (Elutes unreacted alcohol).[1][2]

  • Detection: UV at 254 nm (Strong absorption due to dichlorobenzene ring).[1][2]

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying this specific compound based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture (Ester + Alcohol + AcOH) CheckAcid Check pH / Smell Start->CheckAcid WashCycle Protocol A: NaHCO3 Wash + Brine CheckAcid->WashCycle Acidic CheckTLC TLC Analysis (10% EtOAc/Hex) WashCycle->CheckTLC Decision Impurity Type? CheckTLC->Decision PathDistill Only Color/Oligomers Decision->PathDistill Clean Spots PathAlcohol Unreacted Alcohol Present Decision->PathAlcohol Overlapping Spots Distillation High Vac Distillation (<0.5 mmHg, ~140°C) PathDistill->Distillation Final Pure 3,4-Dichlorophenethyl Acetate Distillation->Final Scavenge Add Succinic Anhydride + DMAP PathAlcohol->Scavenge BasicWash Wash with NaHCO3 (Removes Hemisuccinate) Scavenge->BasicWash BasicWash->Final

Caption: Logical workflow for selecting between distillation and chemical scavenging based on TLC analysis of the crude mixture.

Protocol C: Chemical Scavenging (The "Pro" Method)

Use this when distillation is difficult due to equipment limitations or when the boiling points of the product and impurity are too close.

ScavengingMechanism Impurity Impurity: 3,4-Dichlorophenethyl Alcohol (Neutral) Intermediate Hemisuccinate Ester (Carboxylic Acid) Impurity->Intermediate + Reagent / DMAP Reagent Reagent: Succinic Anhydride Reagent->Intermediate Wash NaHCO3 Wash Intermediate->Wash Waste Aqueous Waste (Succinate Salt) Wash->Waste Aqueous Layer Product Product: 3,4-Dichlorophenethyl Acetate (Remains in Organic) Wash->Product Organic Layer

Caption: Mechanism of removing unreacted alcohol by converting it into a water-soluble acid derivative.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for general ester purification and distillation techniques). [1][2]

  • Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Source for standard acetylation workup and chemical scavenging protocols).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 79874, 3,4-Dichlorophenylacetic acid. (Used for physical property estimation of the chlorinated aromatic moiety).[1][2] [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 3,4-Dichlorophenethyl Acetate

Current Status: Operational Ticket Focus: Minimizing Byproducts & Impurities Assigned Specialist: Senior Application Scientist Introduction: The Purity Paradox Synthesizing 3,4-Dichlorophenethyl acetate requires balancin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Minimizing Byproducts & Impurities Assigned Specialist: Senior Application Scientist

Introduction: The Purity Paradox

Synthesizing 3,4-Dichlorophenethyl acetate requires balancing reactivity with selectivity. While phenethyl esters are standard in fragrance and pharmaceutical intermediates, the 3,4-dichloro substitution pattern introduces specific challenges:

  • Electronic Deactivation: The electron-withdrawing chlorine atoms destabilize cationic intermediates, altering the kinetics compared to unsubstituted phenethyl alcohol.

  • Elimination Risk: The most persistent byproduct is 3,4-dichlorostyrene , formed via the dehydration of the starting alcohol. Once formed, this impurity polymerizes, creating "gums" that ruin distillation efficiency.

This guide replaces generic protocols with a byproduct-minimization strategy, focusing on Catalyst Selection and Thermal Management .

Module 1: Reaction Pathway & Byproduct Control

The Critical Fork: Acetylation vs. Elimination

Your primary enemy is Acid-Catalyzed Dehydration . Standard protocols using sulfuric acid or p-toluenesulfonic acid (pTSA) often strip water from the ethyl chain, generating the styrene olefin.

Visualizing the Pathway

The following diagram illustrates the competition between the desired esterification and the fatal elimination side-reaction.

ReactionPathway Start 3,4-Dichlorophenethyl Alcohol Inter Tetrahedral Intermediate Start->Inter + Catalyst Byproduct IMPURITY: 3,4-Dichlorostyrene Start->Byproduct Dehydration (Heat/Acid) (Elimination) Ac2O Acyl Donor (Ac2O) Ac2O->Inter Product TARGET: 3,4-Dichlorophenethyl Acetate Inter->Product Nucleophilic Acyl Substitution (Fast) Polymer Oligomers/Gums (Distillation Residue) Byproduct->Polymer Thermal Polymerization

Figure 1: Reaction pathway showing the competition between successful acetylation (Green) and the elimination pathway leading to styrene impurities (Red).

Module 2: Troubleshooting Guides (Ticket-Based)

Ticket #001: "My product has a sharp, gassy odor and polymerizes during distillation."

Diagnosis: High levels of 3,4-Dichlorostyrene . Root Cause: Harsh acidic conditions or excessive heating (>120°C) promoted dehydration.

Corrective Protocol (The "Mild Base" Method): Switch from acid catalysis to a DMAP/Amine system. This completely shuts down the acid-catalyzed elimination pathway.

ParameterStandard Acid Protocol (Avoid)Recommended Base Protocol
Catalyst H₂SO₄ or pTSADMAP (0.1 eq) + Et₃N (1.2 eq)
Reagent Acetic Acid (Reflux)Acetic Anhydride (0°C to RT)
Temp 110°C+25°C (Room Temp)
Byproduct Styrene (~5-10%)< 0.1% Styrene

Step-by-Step:

  • Dissolve 3,4-dichlorophenethyl alcohol (1.0 eq) in DCM (dry).

  • Add Triethylamine (1.2 eq) and DMAP (0.1 eq).

  • Cool to 0°C. Dropwise add Acetic Anhydride (1.1 eq).

  • Warm to RT. Monitor TLC. Reaction is usually complete in <2 hours.

  • Why it works: The basic environment prevents protonation of the alcohol hydroxyl group, making dehydration mechanistically impossible under these conditions [1].

Ticket #002: "The product is yellow/orange despite distillation."

Diagnosis: Oxidative degradation of chlorinated phenols or trace metal contamination. Root Cause: Chlorinated aromatics are sensitive to oxidation. If unreacted starting material remains, it can oxidize to quinone-like species.

Corrective Protocol (The "Reductive Wash"): Standard brine washes are insufficient. You must chemically sequester the oxidants.

Workup Flowchart:

WorkupFlow cluster_tips Pro-Tip Crude Crude Reaction Mixture (DCM Phase) Wash1 1. Acid Wash (1M HCl) Removes DMAP/TEA Crude->Wash1 Wash2 2. Bicarb Wash (Sat. NaHCO3) Removes Acetic Acid Wash1->Wash2 Wash3 3. Reductive Wash (10% NaHSO3) Wash2->Wash3 Dry Dry (MgSO4) & Filter Wash3->Dry Conc Concentrate (Rotovap) Dry->Conc Distill High-Vac Distillation (<1 mmHg) Conc->Distill Tip The Bisulfite wash (Step 3) is critical for color removal.

Figure 2: Optimized workup protocol highlighting the reductive wash step essential for color stability.

Ticket #003: "I need a Green Chemistry alternative (No DCM/Pyridine)."

Diagnosis: Regulatory pressure to reduce chlorinated solvents and pyridine derivatives. Solution: Enzymatic Transesterification .

Protocol (Lipase Catalysis): Immobilized lipases (e.g., Novozym 435) are highly selective for primary alcohols and operate under neutral conditions, eliminating styrene formation entirely [2].

Recipe:

  • Solvent: Hexane or Toluene (or solvent-free if liquid).

  • Acyl Donor: Vinyl Acetate (1.5 eq).

  • Catalyst: Novozym 435 (1-2% w/w).

  • Temp: 40-60°C.

  • Advantage: The byproduct is acetaldehyde (volatile), driving the equilibrium forward. No aqueous workup is needed—just filter the enzyme and evaporate.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but be cautious. Acetyl chloride releases HCl gas. Unless you have a stoichiometric base (TEA/Pyridine) to trap the acid immediately, the transient high acidity will trigger the elimination to styrene . Acetic anhydride is safer for this specific substrate.

Q: What are the storage requirements for the purified acetate? A: Store in amber glass under nitrogen. The 3,4-dichloro ring makes the compound heavy and potentially sensitive to light-induced radical dechlorination over long periods.

Q: My GC shows a peak just before the product. What is it? A: It is likely 3,4-dichlorostyrene . Its boiling point is slightly lower than the acetate. If this peak exists, do not increase distillation temperature to "force" it over; you will polymerize the pot. Use a fractionating column to separate it.

References

  • Steglich Esterification & DMAP Catalysis

    • Mechanism:[1][2][3][4][5][6][7][8] Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

    • Context: Explains the suppression of elimination via base c
  • Enzymatic Synthesis of Phenethyl Esters

    • Source: Gumel, A. M., et al. (2011). Lipase-catalyzed synthesis of phenethyl acetate.
    • Context: Validates the "Green" route using Vinyl Acetate and Lipase to avoid acidic byproducts.
  • Purification of Chlorinated Aromatics

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: General protocols for washing and distilling halogenated arom

Sources

Optimization

Technical Support Center: Hydrolysis of 3,4-Dichlorophenethyl Acetate

Introduction & Technical Context The hydrolysis of 3,4-Dichlorophenethyl acetate to its corresponding alcohol, 3,4-Dichlorophenethyl alcohol (also known as 3,4-dichlorobenzeneethanol), is a critical transformation in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Technical Context

The hydrolysis of 3,4-Dichlorophenethyl acetate to its corresponding alcohol, 3,4-Dichlorophenethyl alcohol (also known as 3,4-dichlorobenzeneethanol), is a critical transformation in the synthesis of agrochemical intermediates and pharmaceutical building blocks.

While ester hydrolysis is a fundamental reaction, this specific substrate presents unique challenges due to the lipophilicity of the dichlorinated aromatic ring and the potential for


-elimination  (forming 3,4-dichlorostyrene) under harsh conditions. This guide synthesizes field-proven protocols with mechanistic insights to ensure high yield and purity.
Key Chemical Properties
PropertySpecificationImplication for Protocol
Substrate 3,4-Dichlorophenethyl acetateHighly hydrophobic; requires organic co-solvent.
Product 3,4-Dichlorophenethyl alcoholLiquid at RT (Refractive Index ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1.565) [1].[1]
Side Product 3,4-DichlorostyreneFormed via E2 elimination if base is too strong/hot.
Solubility Insoluble in waterBiphasic reaction kinetics apply without co-solvent.

Standard Operating Protocols (SOPs)

Method A: Chemical Hydrolysis (Base-Catalyzed)

Recommended for robust, non-chiral synthesis where scale-up cost is a priority.

The Logic: We use a homogenous solvent system (THF/Water or MeOH/Water) to ensure the hydrophobic ester contacts the hydroxide ion. Lithium Hydroxide (LiOH) is preferred over NaOH for sensitive substrates as it is slightly milder and less hygroscopic, though NaOH is acceptable for this robust ester.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3,4-Dichlorophenethyl acetate in THF (Tetrahydrofuran) or Methanol (3-4 mL per mmol).

    • Note: THF is preferred if the starting material is particularly oily or greasy.

  • Reagent Preparation: Prepare a 2.0 M aqueous solution of LiOH (2.0 - 3.0 eq).

  • Addition: Add the aqueous base dropwise to the organic solution at 0°C to minimize exotherm.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir vigorously.

    • Time: Typically 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup:

    • Evaporate bulk volatiles (THF/MeOH) under reduced pressure.

    • Dilute residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash organic layer with Brine, dry over MgSO₄, and concentrate.

Method B: Enzymatic Hydrolysis (Biocatalytic)

Recommended for high-purity requirements or if avoiding strong pH extremes.

The Logic: Lipases such as Candida antarctica Lipase B (CALB) function at neutral pH and ambient temperature, completely eliminating the risk of styrene formation.

Protocol:

  • Suspension: Suspend 3,4-Dichlorophenethyl acetate in Phosphate Buffer (pH 7.0) with 10% v/v MTBE or Toluene to assist solubility.

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435), approx. 10-20% w/w relative to substrate.

  • Incubation: Shake at 30-40°C.

  • Workup: Filter off the immobilized enzyme (can be recycled). Extract the filtrate with EtOAc.

Troubleshooting & FAQs

Category 1: Reaction Kinetics & Conversion

Q: The reaction is stalling at 50% conversion. Adding more base doesn't help. Why? Diagnosis: This is likely a Phase Transfer Issue . The lipophilic dichlorophenyl ring makes the ester insoluble in the aqueous base. If your co-solvent ratio is too low (e.g., <50% organic), the ester oils out and becomes inaccessible to the hydroxide ions. Solution:

  • Increase Solvent Homogeneity: Ensure the reaction mixture is a single clear phase. Increase THF or MeOH volume.

  • Temperature: Gently heat to 40-50°C. Warning: Do not exceed 60°C to avoid elimination.

  • Catalyst: If using a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-5 mol%) to shuttle hydroxide ions into the organic phase [2].

Q: My product yield is low, but the starting material is gone. Diagnosis: You may be losing the product during workup. 3,4-Dichlorophenethyl alcohol has a polar hydroxyl group and can have partial water solubility if the aqueous volume is huge. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) before extraction. This pushes the organic alcohol out of the water phase ("Salting out" effect).

  • Solvent Choice: Use DCM (Dichloromethane) for extraction; it is more efficient for chlorinated aromatics than ether.

Category 2: Impurity Profile (Styrene Formation)

Q: I see a new spot on TLC that is less polar than the ester (high Rf). NMR shows vinylic protons. What is this? Diagnosis: You have formed 3,4-Dichlorostyrene via E2 elimination. Mechanism: The phenethyl backbone has


-hydrogens. Strong bases (especially alkoxides like NaOEt) or high temperatures favor the removal of a proton and elimination of the acetate group [3].
Solution: 
  • Switch Base: Use LiOH or NaOH (Hydroxide) instead of NaOEt/NaOMe (Alkoxide). Hydroxide is a better nucleophile than base compared to alkoxides in aqueous media.

  • Lower Temperature: Run the reaction at 0°C -> RT. Do not reflux.

  • Avoid Anhydrous Conditions: Ensure water is present.[2] Anhydrous base in alcohol promotes elimination.

Category 3: Physical State & Handling[3][4]

Q: Literature says the product is a solid, but I isolated an oil. Is it impure? Clarification: Confusion often exists between benzyl and phenethyl alcohols.

  • 3,4-Dichlorobenzyl alcohol is a solid (MP ~38-40°C) [4].

  • 3,4-Dichlorophenethyl alcohol is typically a liquid or very low-melting solid at room temperature [1]. Validation: Check Refractive Index. It should be approximately 1.562 - 1.568 .[3][1] If your NMR is clean, the oil state is normal.

Decision Matrix: Selecting the Right Path

The following diagram illustrates the logical flow for troubleshooting and process selection based on your specific constraints.

HydrolysisWorkflow Start Start: 3,4-Dichlorophenethyl Acetate CheckSolubility Check Solubility in Water/Buffer Start->CheckSolubility Insoluble Insoluble (Expected) CheckSolubility->Insoluble ChooseMethod Select Hydrolysis Method Insoluble->ChooseMethod MethodChemical Chemical (Base) ChooseMethod->MethodChemical Robust/Scale-up MethodEnzyme Enzymatic (Lipase) ChooseMethod->MethodEnzyme Mild/High Purity SolventCheck Solvent System: THF/H2O or MeOH/H2O MethodChemical->SolventCheck EmulsionCheck Emulsion during Workup? MethodEnzyme->EmulsionCheck MonitorTLC Monitor TLC: Styrene forming? SolventCheck->MonitorTLC StyreneYes Yes: Switch to LiOH, Lower Temp MonitorTLC->StyreneYes Elimination Detected StyreneNo No: Proceed to Workup MonitorTLC->StyreneNo Clean Conversion StyreneYes->SolventCheck Retry Product Pure 3,4-Dichlorophenethyl Alcohol StyreneNo->Product EmulsionYes Add Brine / Filter Celite EmulsionCheck->EmulsionYes EmulsionCheck->Product No Issues EmulsionYes->Product

Figure 1: Decision tree for optimizing the hydrolysis workflow, highlighting critical checkpoints for solubility and side-product mitigation.

Comparative Data: Solvent & Catalyst Effects[5]

Use this table to select conditions based on your lab's available reagents.

Solvent SystemBase/CatalystTemp (°C)RateRisk ProfileRecommendation
MeOH / Water (3:1) NaOH (2 eq)25FastModerate (Transesterification possible)Standard Start
THF / Water (1:1) LiOH (2 eq)25MediumLow (Best solubility)Best for Greasy Esters
Ethanol / Water NaOEtRefluxFastHigh (Styrene formation)AVOID
Toluene / Water NaOH + TBAB50SlowLow (Phase Transfer)Use for large scale
Buffer (pH 7) CALB (Lipase)35SlowNegligibleUse for high purity

References

  • Fisher Scientific . 3,4-Dichlorophenethyl alcohol, 97% Product Specifications. Retrieved from (Verifies liquid state and refractive index).

  • Starks, C. M. (1971). Phase-transfer catalysis.[2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational text on PTC for lipophilic esters).

  • Chemistry LibreTexts . Elimination Reactions (E1 and E2). Retrieved from (Mechanistic grounding for styrene formation).

  • Stenutz . 3,4-Dichlorobenzyl alcohol Properties. Retrieved from (Distinction of solid state for benzyl analog).

  • BenchChem . Hydrolysis of Dichlorobenzene Acetate to Dichlorophenol. Retrieved from (General protocol adaptation for chlorinated aromatics).

Sources

Troubleshooting

Technical Support: Stability Profile of 3,4-Dichlorophenethyl Acetate in Acidic Media

Case ID: 34-DCP-ACID-STAB Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary 3,4-Dichlorophenethyl acetate is an ester derivative commonly used in fine chemical synthesis and fragrance...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 34-DCP-ACID-STAB Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

3,4-Dichlorophenethyl acetate is an ester derivative commonly used in fine chemical synthesis and fragrance applications. Under acidic conditions (pH < 4.0), it is susceptible to acid-catalyzed hydrolysis , yielding 3,4-dichlorophenethyl alcohol and acetic acid .

While the ethyl spacer (


) insulates the ester linkage from the strong electron-withdrawing effects of the dichloro-substitution, the molecule remains vulnerable to protonation-driven cleavage. This guide provides the mechanistic basis for this degradation, a troubleshooting workflow for impurity identification, and a validated protocol for determining kinetic stability in your specific matrix.

Module 1: Diagnostic & Mechanism (The "Why")

The Degradation Pathway: Hydrolysis

The primary instability you observe in acidic media is not a random decomposition but a predictable


 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular)  hydrolysis.

Mechanism Description:

  • Activation: The carbonyl oxygen is protonated by the acid catalyst (

    
    ), rendering the carbonyl carbon highly electrophilic.
    
  • Nucleophilic Attack: Water attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the leaving group (3,4-dichlorophenethyl alcohol) and reforming the carbonyl to produce acetic acid.

Visualizing the Pathway:

HydrolysisMechanism Ester 3,4-Dichlorophenethyl Acetate Protonated Activated Carbonyl (Protonated Intermediate) Ester->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) Products 3,4-Dichlorophenethyl Alcohol + Acetic Acid Tetrahedral->Products - H+

Figure 1: The


 hydrolysis pathway. The formation of the tetrahedral intermediate is typically the rate-determining step (RDS).
Impact of the 3,4-Dichloro Substitution

Researchers often ask if the chlorine atoms accelerate this degradation.

  • Inductive Effect (

    
    ):  Chlorine is electron-withdrawing.[1] In phenyl esters (where oxygen is directly attached to the ring), this would drastically accelerate hydrolysis by making the leaving group (phenol) less basic.
    
  • Insulation: In your molecule, the ethylene spacer (

    
    ) significantly dampens this effect.
    

Module 2: Troubleshooting Guide (FAQs)

Q1: I see a new peak eluting before the main peak in Reverse-Phase HPLC. Is this the hydrolysis product?

Yes.

  • Explanation: The hydrolysis product is 3,4-dichlorophenethyl alcohol . By losing the acetyl group, the molecule loses lipophilicity (lower LogP).

  • Verification: In a standard C18 method (e.g., Water/Acetonitrile gradient), the alcohol is more polar than the ester and will have a shorter retention time (lower RRT).

Q2: My formulation is at pH 3.5. Do I need to worry about degradation?

It depends on shelf-life requirements.

  • Short-term (Hours/Days): Likely stable at Room Temperature (RT).

  • Long-term (Months): Significant risk. Even at pH 3.5, the concentration of

    
     is sufficient to catalyze hydrolysis over time, especially if the buffer capacity is high (general acid catalysis).
    
Q3: How do I stop the reaction to analyze my samples?

Critical Step: You must quench the reaction immediately upon sampling.

  • Method: Dilute the sample 1:10 into a cold, neutral buffer (e.g., Ammonium Acetate pH 7.0) or pure Acetonitrile.

  • Why: Merely cooling it is insufficient. You must neutralize the

    
     catalyst to "freeze" the ratio of Ester:Alcohol.
    

Module 3: Experimental Protocol

Protocol: Determination of Pseudo-First-Order Hydrolysis Kinetics

Use this protocol to generate the specific half-life (


) data for your regulatory filing or stability assessment.

Reagents:

  • API: 3,4-Dichlorophenethyl acetate (>98% purity).

  • Solvent: Acetonitrile (ACN) / Water mix (to ensure solubility).

  • Acid: 0.1 M HCl (for pH ~1) or Citrate Buffer (for pH 3-5).

Workflow:

  • Stock Preparation: Dissolve 50 mg of ester in 10 mL ACN (5 mg/mL).

  • Reaction Initiation:

    • Pre-heat 90 mL of the acidic medium (e.g., 0.1 M HCl) to the target temperature (e.g., 40°C or 60°C).

    • Add 10 mL of Stock Solution. Time

      
      .
      
  • Sampling:

    • At defined intervals (0, 1, 2, 4, 8, 24 hours), withdraw 1.0 mL.

  • Quenching (MANDATORY):

    • Immediately add sample to 1.0 mL of 100 mM Phosphate Buffer (pH 7.0) .

    • Vortex and transfer to HPLC vial.

  • Analysis:

    • Monitor the decrease in Ester Peak Area (

      
      ).
      

Data Analysis Table: Calculate the rate constant (


) using the integrated rate law for pseudo-first-order reactions: 

.
ParameterFormulaInterpretation
Rate Constant (

)
Slope of

vs. Time
Higher

= Faster degradation.
Half-Life (

)

Time to 50% degradation.
Shelf-Life (

)

Time to 10% degradation (limit for most specs).

Module 4: Decision Tree & Mitigation

Use this flowchart to diagnose stability failures in your experiments.

TroubleshootingTree Start Issue: Purity Loss in Acidic Media CheckPeak Identify Impurity Peak RRT Start->CheckPeak IsAlcohol RRT < 1.0 (More Polar)? CheckPeak->IsAlcohol ConfirmHydrolysis Diagnosis: Acid Hydrolysis IsAlcohol->ConfirmHydrolysis Yes CheckOther Check Oxidation/Other IsAlcohol->CheckOther No Action1 Action: Increase pH > 4.5 ConfirmHydrolysis->Action1 Formulation Fix Action2 Action: Remove Water (Lyophilize/Change Solvent) ConfirmHydrolysis->Action2 Process Fix Action3 Action: Store at -20°C ConfirmHydrolysis->Action3 Storage Fix

Figure 2: Diagnostic workflow for stability issues.

Mitigation Strategies
  • pH Adjustment: If possible, buffer the system to pH 5.0 - 6.0 . This is the "Goldilocks zone" where both acid-catalyzed and base-catalyzed hydrolysis rates are typically at their minima for esters.

  • Water Activity (

    
    ):  Hydrolysis requires water.[2] In solid-state formulations, ensure low moisture content. In non-aqueous solutions, use molecular sieves to dry solvents.
    
  • Temperature: Rate constants typically double for every 10°C increase (Arrhenius behavior). Store samples at 4°C or -20°C to virtually halt the reaction.

References

  • Mechanisms of Ester Hydrolysis.Chemistry LibreTexts. (Detailed overview of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     mechanisms).
    
    
  • Acid Catalysed Hydrolysis of Esters. ChemGuide. (Step-by-step protonation and nucleophilic attack visualization).

  • 3,4-Dichlorophenethyl Alcohol (Degradant Data). Thermo Scientific Chemicals. (Physical properties of the primary hydrolysis product).

  • Effect of Substituents on Ester Hydrolysis. ResearchGate. (Analysis of electron-withdrawing groups on hydrolysis kinetics).

Sources

Optimization

Recrystallization methods for high-purity 3,4-Dichlorophenethyl acetate

Technical Support Center: High-Purity Isolation of 3,4-Dichlorophenethyl Acetate Topic: Purification & Recrystallization Protocols Target Molecule: 3,4-Dichlorophenethyl acetate (CAS: 85263-17-8) Audience: Organic Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of 3,4-Dichlorophenethyl Acetate

Topic: Purification & Recrystallization Protocols Target Molecule: 3,4-Dichlorophenethyl acetate (CAS: 85263-17-8) Audience: Organic Chemists, Process Development Scientists[1][2]

Technical Profile & Physical State Clarification

Before attempting recrystallization, it is critical to verify the physical state of your target. Unlike its solid precursor (3,4-dichlorophenylacetic acid, MP ~90°C), 3,4-Dichlorophenethyl acetate is typically a viscous liquid at room temperature (BP ~140–150°C at 1-2 mmHg).[1][2]

Therefore, "recrystallization" in the traditional sense (dissolve-heat-cool) is often not applicable at ambient conditions.[1][2] This guide addresses the two valid interpretations of your request:

  • Low-Temperature Crystallization: Purifying the liquid ester by freezing it out of solution at sub-ambient temperatures (to remove isomers).[1][2]

  • Precursor Recrystallization: Purifying the solid acid intermediate before esterification to ensure final product purity.[1]

PropertyValue (Approx.)Notes
Physical State Liquid (Oil)May solidify < 0°C
Boiling Point ~165°C (14 mmHg)Est.[1][2][3][4][5] based on alcohol precursor
Solubility Soluble in organic solventsInsoluble in water
Key Impurities 3,4-Dichlorophenethyl alcoholUnreacted starting material

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. What is wrong? A: This is the expected behavior. The ester is a liquid at room temperature. If you require a crystalline solid for X-ray diffraction or storage, you must perform Low-Temperature Crystallization (see Protocol A) or derivatize the compound (e.g., into a hydrazone if it were a ketone, but as an ester, hydrolysis to the solid acid is the only path to a stable room-temp solid).[1]

Q2: The product smells strongly of the alcohol precursor. How do I remove it? A: Recrystallization is inefficient for removing unreacted liquid alcohols from liquid esters.[1]

  • Solution: Use Chemical Scavenging .[1] Treat the crude ester with a scavenger resin (e.g., polymer-supported isocyanate) or perform a wash with 10% aqueous CaCl₂ (complexes with alcohols) followed by a wash with cold 1M NaOH (removes acidic impurities).[1][2]

Q3: I specifically need to recrystallize the solid precursor (3,4-Dichlorophenylacetic acid) to improve the final ester purity. A: This is the most effective strategy. Purify the solid acid before the esterification step. See Protocol B .

Detailed Experimental Protocols

Protocol A: Low-Temperature Crystallization (For Liquid Ester Purification)

Use this method to remove isomeric impurities (e.g., 2,4-dichloro isomers) that have different freezing points.[1][2]

Reagents:

  • Crude 3,4-Dichlorophenethyl acetate[1][2]

  • Solvent: n-Pentane or Isopentane (High purity)[1][2]

  • Dry Ice / Acetone bath (-78°C)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in the minimum amount of n-Pentane at room temperature (Ratio ~1:1 v/v).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust/particulates.

  • Cooling: Place the sealed flask in a freezer at -20°C for 4 hours. If no crystals form, move to a -78°C bath (Dry Ice/Acetone).

  • Induction: If the solution remains clear at -78°C, scratch the inner wall with a glass rod or add a seed crystal of the frozen ester (if available).

  • Isolation:

    • Rapid Filtration: While keeping the flask cold, quickly filter the crystals using a jacketed Buchner funnel (cooled with dry ice).

    • Solvent Removal: Wash with cold (-78°C) pentane.[1][2]

  • Thawing: Allow the crystals to warm to room temperature. The pure product will return to a liquid state.

Protocol B: Recrystallization of Precursor (3,4-Dichlorophenylacetic Acid)

Ensuring the starting material is >99% pure is the best way to guarantee a high-purity liquid ester.[1][2]

Solvent System: Ethanol / Water (80:20) or Toluene / Hexane .[1]

Step-by-Step:

  • Saturation: Place 10g of crude acid in a flask. Add 30 mL of Ethanol. Heat to reflux (80°C) until dissolved.

  • Anti-Solvent Addition: Slowly add hot Water (approx. 5-10 mL) until the solution becomes slightly turbid.

  • Clarification: Add 1-2 mL of Ethanol to restore clarity.

  • Cooling: Remove from heat. Allow to cool to RT undisturbed for 2 hours, then cool to 4°C.

  • Harvest: Filter the white needles. Wash with cold 50% Ethanol.[1] Dry under vacuum at 40°C.[1]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying 3,4-Dichlorophenethyl acetate based on the nature of the impurity.

PurificationLogic Start Crude 3,4-Dichlorophenethyl Acetate CheckState Check Physical State (Likely Liquid) Start->CheckState ImpurityCheck Identify Impurity Type CheckState->ImpurityCheck AcidImpurity Acidic Impurities (Acetic Acid/Precursor) ImpurityCheck->AcidImpurity AlcoholImpurity Alcohol Impurity (Unreacted Phenethyl Alcohol) ImpurityCheck->AlcoholImpurity IsomerImpurity Isomeric Impurities (2,4-Dichloro isomers) ImpurityCheck->IsomerImpurity Wash Alkaline Wash (Cold 1M NaOH/NaHCO3) AcidImpurity->Wash Distill High-Vacuum Fractional Distillation (<1 mmHg) AlcoholImpurity->Distill LowTemp Low-Temp Crystallization (Pentane @ -78°C) IsomerImpurity->LowTemp Wash->Distill If alcohol remains Final Pure Liquid Ester (>99.5%) Distill->Final LowTemp->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79874, 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

  • Thermo Scientific Chemicals. 3,4-Dichlorophenethyl alcohol Safety Data Sheet. Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for ester purification and low-temp crystallization techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for phenethyl ester purification).

Sources

Troubleshooting

Technical Support Guide: Overcoming Steric Hindrance in Chlorinated Phenethyl Esterification

Executive Summary & Problem Definition The Challenge: Esterification involving chlorinated phenethyl moieties (either as the alcohol or the acid component) presents a dual challenge: steric shielding and electronic deact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

The Challenge: Esterification involving chlorinated phenethyl moieties (either as the alcohol or the acid component) presents a dual challenge: steric shielding and electronic deactivation .

  • Steric Hindrance (The "Ortho Effect"): Chlorine atoms at the ortho position (2-Cl or 2,6-diCl) create a significant Van der Waals radius blockade (approx.[1] 1.75 Å), physically obstructing the trajectory of the nucleophile toward the carbonyl carbon.

  • Electronic Effects: The inductive electron-withdrawing nature of chlorine (-I effect) reduces the nucleophilicity of phenethyl alcohols and destabilizes the developing positive charge in certain acid-catalyzed transition states.

This guide provides three validated workflows to overcome these barriers, moving from standard activation to high-force coupling.

Decision Matrix: Selecting the Right Protocol

Use the following logic gate to determine the appropriate method for your substrate.

EsterificationLogic Start Substrate Analysis Hindrance Is the Chlorine at the Ortho Position? Start->Hindrance AlcoholType Is the Alcohol Secondary/Chiral? Hindrance->AlcoholType Yes (Ortho-Cl) Method1 Protocol A: Steglich Esterification (DCC/DMAP) Hindrance->Method1 No (Meta/Para) Method2 Protocol B: Yamaguchi Macrolactonization (TCBC/DMAP) AlcoholType->Method2 No (Primary/General) Method3 Protocol C: Mitsunobu Reaction (DEAD/PPh3) AlcoholType->Method3 Yes (Inversion needed)

Figure 1: Decision matrix for selecting esterification protocols based on steric and stereochemical requirements.

Protocol A: Modified Steglich Esterification

Best For: Moderate hindrance (e.g., meta-chlorinated substrates) or acid-sensitive functional groups.[1]

The Science of Causality

Standard Fischer esterification fails here because the equilibrium is unfavorable and the rate is too slow due to the deactivated aromatic ring. The Steglich method uses DCC (Dicyclohexylcarbodiimide) to sequester water and DMAP (4-Dimethylaminopyridine) as a "hyper-nucleophilic" acyl transfer catalyst.[1]

Critical Mechanism: DMAP attacks the O-acylisourea intermediate faster than the hindered alcohol, forming a highly reactive N-acylpyridinium species.[2] This intermediate is less sterically sensitive and more electrophilic, allowing the hindered alcohol to attack.

Step-by-Step Protocol
  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (Dichloromethane).

  • Catalyst Addition: Add DMAP (0.1–0.2 equiv). Note: For hindered substrates, increase DMAP to 0.5 equiv.

  • Substrate Addition: Add the Chlorinated Phenethyl Alcohol (1.0–1.2 equiv).

  • Activation: Cool to 0°C. Add DCC (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Checkpoint: Appearance of white precipitate (Dicyclohexylurea, DHU) indicates reaction progress.[1]

  • Workup: Filter off DHU. Wash filtrate with 0.5N HCl (to remove DMAP) and sat.[1] NaHCO3. Dry over Na2SO4 and concentrate.

Troubleshooting Table: Steglich
SymptomProbable CauseCorrective Action
Low Yield / No Product N-Acylurea formation (1,3-rearrangement).[1]Add DMAP before DCC. Keep temp at 0°C during addition.
Precipitate in Product Residual DHU urea.Cool the organic phase to -20°C for 2 hours and refilter before evaporation.

Protocol B: Yamaguchi Esterification (The "Sledgehammer")

Best For: Severe hindrance (e.g., ortho-chlorinated acids or alcohols) where Steglich fails.[1]

The Science of Causality

This method utilizes 2,4,6-Trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][3] The steric bulk of the trichlorophenyl group in the reagent effectively "shields" one side of the anhydride, forcing the nucleophile (DMAP, then Alcohol) to attack the carbonyl of your substrate acid. This regioselectivity is crucial for hindered couplings.

YamaguchiMechanism Acid Hindered Acid (R-COOH) MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + TEA TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnh AcylDMAP Acyl-DMAP (Activated) MixedAnh->AcylDMAP Regioselective Attack DMAP DMAP Attack DMAP->AcylDMAP Product Hindered Ester AcylDMAP->Product + Alcohol

Figure 2: The Yamaguchi mechanism relies on the steric bulk of the reagent to direct regioselectivity.[1]

Step-by-Step Protocol
  • Mixed Anhydride Formation:

    • Dissolve the Chlorinated Acid (1.0 equiv) and Triethylamine (TEA, 1.2 equiv) in THF.

    • Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 equiv) dropwise.[1]

    • Stir at RT for 1-2 hours. Checkpoint: Formation of TEA·HCl precipitate.

  • Esterification Step:

    • Filter off the salts (optional but recommended for cleaner kinetics).

    • Dilute the filtrate with Toluene (high boiling point solvent aids rate).

    • Add the Chlorinated Phenethyl Alcohol (1.0–2.0 equiv) and DMAP (1.0–2.0 equiv). Note: Stoichiometric DMAP is often required for hindered systems, not catalytic.[1]

  • Reaction: Reflux at 80–110°C for 4–12 hours.

  • Workup: Dilute with Et2O, wash with 1N HCl, 1N NaOH (removes Yamaguchi acid byproduct), and brine.

Protocol C: Mitsunobu Reaction

Best For: Hindered secondary alcohols requiring stereochemical inversion.[4][5]

The Science of Causality

If your chlorinated phenethyl alcohol is secondary (e.g., 1-(2-chlorophenyl)ethanol), steric bulk often prevents SN2 attack.[1] The Mitsunobu reaction activates the alcohol oxygen with a phosphonium group, turning it into an excellent leaving group. The acid then attacks as a nucleophile.

Step-by-Step Protocol
  • Reagents: Triphenylphosphine (PPh3, 1.5 equiv), DEAD or DIAD (1.5 equiv).[1]

  • Procedure:

    • Dissolve PPh3 and the Acid (1.0 equiv) in dry THF.

    • Add the Alcohol (1.0 equiv).[6]

    • Cool to 0°C. Add DEAD dropwise.

    • Stir at RT overnight.

  • Modification for Extreme Hindrance: Use TMAD (Tetramethylazodicarboxamide) and TBP (Tributylphosphine) if standard reagents fail.[1]

Comparative Data: Coupling Agent Efficacy

Coupling AgentReaction TypeSuitability for Cl-PhenethylByproduct Removal
DCC SteglichModerateDifficult (Urea is insoluble but traces persist)
EDC[1]·HCl SteglichModerateEasy (Water soluble urea)
TCBC YamaguchiHigh (Best for Ortho-Cl)Moderate (Acid byproduct removed by base wash)
DIC SteglichLowDifficult (Urea is soluble in organics)

References

  • Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[6] Chem. Int. Ed.1978 , 17, 522–524.[1] Link[1]

  • Yamaguchi Esterification: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1][3] Bull.[3][5][7] Chem. Soc. Jpn.[3]1979 , 52, 1989–1993.[1][3] Link[1]

  • Mitsunobu Reaction for Hindered Alcohols: Dodge, J. A.; Nissen, J. S.; Presnell, M. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols."[1][4] Org.[6][8][9] Synth.1996 , 73, 110.[1][4] Link

  • DMAP Catalysis Mechanism: Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[1] Angew.[6] Chem. Int. Ed.1978 , 17, 569.[1] Link[1]

Sources

Optimization

Technical Support Center: Mastering Temperature Control in Acetate Synthesis

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling temperature variables in acetate synthesis. This resource i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling temperature variables in acetate synthesis. This resource is designed to move beyond simple procedural lists, offering a deeper understanding of the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Temperature Control

This section addresses common questions and concerns regarding the critical role of temperature in acetate synthesis, providing explanations grounded in chemical principles.

Q1: Why is precise temperature control so crucial in acetate synthesis?

A1: Temperature is a fundamental parameter that directly influences multiple aspects of the reaction:

  • Reaction Rate: Acetate synthesis, often an esterification reaction, is temperature-dependent. Increasing the temperature generally accelerates the reaction rate by providing the necessary activation energy for the molecular collisions to be effective.[1][2][3] However, an excessively high temperature can lead to undesirable side reactions or even decomposition of reactants and products.[4]

  • Reaction Equilibrium: For reversible reactions like Fischer esterification, temperature affects the position of the equilibrium. While higher temperatures increase the rate at which equilibrium is reached, they may not favor a higher yield of the ester, depending on the thermodynamics of the specific reaction.

  • Product Purity and Selectivity: Uncontrolled temperature can promote the formation of byproducts, reducing the purity of the desired acetate ester.[5] In complex syntheses, temperature can also dictate the selectivity towards a specific product isomer.

  • Safety: Many acetate syntheses are exothermic, releasing heat.[1][6] Without proper temperature control, this can lead to a dangerous, self-accelerating reaction known as thermal runaway, potentially causing a rapid increase in pressure and reactor failure.[6][7][8][9][10][11][12][13]

Q2: I'm observing inconsistent yields in my batch reactions. Could temperature fluctuations be the cause?

A2: Absolutely. Inconsistent temperature control is a primary suspect for variable reaction yields. Even minor fluctuations can have a significant impact. For instance, if the temperature drops, the reaction rate will decrease, potentially leading to incomplete conversion within the allotted time.[14] Conversely, temperature spikes can favor side reactions, consuming your reactants and reducing the yield of the desired acetate.[15]

Q3: What is "thermal runaway," and how can I prevent it during acetate synthesis?

A3: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature, which in turn further accelerates the reaction rate, leading to a dangerous feedback loop.[6][11][12] This can result in a rapid rise in temperature and pressure, potentially leading to an explosion.[11]

Prevention is key and involves a multi-faceted approach:

  • Thorough Understanding of Reaction Energetics: Before scaling up, it is crucial to understand the heat of reaction for your specific synthesis. This can be determined using techniques like reaction calorimetry.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system can effectively dissipate the heat generated by the reaction, even under worst-case scenarios.[11]

  • Controlled Reagent Addition: For highly exothermic reactions, such as those using acetic anhydride, the controlled, gradual addition of one reagent to another is a critical safety measure to manage the rate of heat generation.[16]

  • Monitoring and Emergency Systems: Implement a reliable temperature monitoring system with alarms and an emergency shutdown or quenching protocol.[9]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and resolving common temperature-related issues encountered during acetate synthesis.

Observed Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation Insufficient Temperature: The reaction may not have enough energy to overcome the activation energy barrier.[1]1. Verify Temperature Setpoint: Ensure your heating apparatus is set to the optimal temperature for your specific reaction. Typical temperatures for Fischer esterification range from 60-110 °C.[4] 2. Calibrate Temperature Probe: A faulty or uncalibrated probe can give inaccurate readings. Regularly calibrate your temperature sensors.[17] 3. Improve Heat Transfer: Ensure good agitation to promote uniform heating throughout the reaction mixture. For viscous mixtures, consider a more powerful overhead stirrer.
Inconsistent Yields Between Batches Temperature Fluctuations: Inconsistent heating or cooling can lead to variable reaction progress.1. Monitor Cooling Water Flow: Inconsistent water pressure can cause fluctuations in condenser efficiency, leading to temperature variations.[15] 2. Check for Drafts: Performing reactions in a fume hood with high airflow can cause localized cooling. Use a shield if necessary.[15] 3. Implement a PID Controller: For precise control, use a temperature controller with a Proportional-Integral-Derivative (PID) algorithm to maintain a stable temperature.
Formation of Unwanted Byproducts Excessively High Temperature: High temperatures can provide the activation energy for undesired side reactions.[4]1. Optimize Reaction Temperature: Systematically lower the reaction temperature in small increments to find the optimal balance between reaction rate and selectivity. 2. Analyze Reaction Kinetics: Understanding the temperature dependence of both the main and side reactions can help in selecting a temperature that favors the desired product.
Sudden, Uncontrolled Temperature Spike (Potential Thermal Runaway) Exothermic Reaction Out of Control: The rate of heat generation exceeds the rate of heat removal.[11]IMMEDIATE ACTION: 1. Stop Reagent Addition (if applicable). 2. Maximize Cooling: Fully open cooling lines and consider an external ice bath. 3. Prepare for Emergency Shutdown/Quenching: Follow your lab's established safety protocols. PREVENTATIVE MEASURES: 1. Review Reagent Addition Rate: Slowing the addition of a key reagent can control the rate of heat evolution.[16] 2. Dilute the Reaction Mixture: Using a suitable solvent can help to absorb and dissipate the heat generated. 3. Re-evaluate Cooling Capacity: Ensure your reactor setup is adequate for the scale and exothermicity of the reaction.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments and workflows related to temperature control in acetate synthesis.

Protocol 1: Determining the Optimal Reaction Temperature

This protocol outlines a systematic approach to identify the ideal temperature for maximizing yield and purity.

Objective: To determine the temperature that provides the best balance between reaction rate, yield, and purity for a specific acetate synthesis.

Materials:

  • Reactants (e.g., carboxylic acid, alcohol/anhydride)

  • Catalyst (if required)

  • Solvent (if required)

  • Reaction vessel with reflux condenser and magnetic or overhead stirrer

  • Heating mantle or oil bath with a calibrated temperature controller

  • Temperature probe

  • Apparatus for workup and purification (e.g., separatory funnel, distillation apparatus)

  • Analytical instrument for yield and purity determination (e.g., GC, HPLC, NMR)

Procedure:

  • Set up a series of parallel reactions. For example, five reactions at different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Ensure all other reaction parameters are identical (e.g., reactant concentrations, catalyst loading, reaction time, stirring speed).

  • Accurately monitor and record the temperature of each reaction throughout the experiment.

  • At the end of the specified reaction time, quench the reactions and perform the appropriate workup and purification steps.

  • Analyze the yield and purity of the acetate ester from each reaction using a suitable analytical technique.

  • Plot the yield and purity as a function of temperature to identify the optimal temperature range.

Workflow 1: Troubleshooting Temperature Fluctuations

This workflow provides a logical sequence of steps to diagnose and rectify unstable reaction temperatures.

G start Problem: Temperature Fluctuations Observed check_controller Is a PID controller being used? start->check_controller check_cooling Check Cooling System check_controller->check_cooling Yes implement_pid Implement PID Controller for Precise Control check_controller->implement_pid No troubleshoot_cooling Inspect for inconsistent coolant flow/temperature. Is the condenser properly sized? check_cooling->troubleshoot_cooling check_heating Check Heating System troubleshoot_heating Is the heating mantle/bath functioning correctly? Is there good contact with the flask? check_heating->troubleshoot_heating check_environment Check Reaction Environment troubleshoot_environment Are there significant drafts? Is the reaction vessel properly insulated? check_environment->troubleshoot_environment troubleshoot_cooling->check_heating Cooling OK resolve_cooling Stabilize coolant flow. Resize condenser if necessary. troubleshoot_cooling->resolve_cooling troubleshoot_heating->check_environment Heating OK resolve_heating Repair/replace heating element. Ensure good thermal contact. troubleshoot_heating->resolve_heating resolve_environment Use a shield or move the setup. Insulate the vessel. troubleshoot_environment->resolve_environment end Temperature Stabilized resolve_cooling->end resolve_heating->end resolve_environment->end

Caption: Troubleshooting workflow for temperature fluctuations.

Section 4: Visualizing Key Concepts

This section utilizes diagrams to illustrate fundamental concepts in temperature control during acetate synthesis.

Diagram 1: Heat Transfer in a Jacketed Reactor

This diagram illustrates the pathways of heat transfer in a typical laboratory-scale jacketed reactor, a common setup for controlling reaction temperature.[14]

G cluster_0 Jacketed Reactor System reactor Reaction Mixture (Exothermic Reaction: Heat Generated, Q_gen) Inner Reactor Wall Outer Reactor Wall reactor:head->reactor:mid Q_gen jacket Cooling/Heating Fluid (Heat Removed/Added, Q_rem) Jacket Space reactor:mid->jacket:mid Q_rem environment External Environment (Heat Loss, Q_loss) reactor:foot->environment Q_loss jacket:mid->reactor:mid Q_add (for heating)

Caption: Heat transfer pathways in a jacketed reactor.

Diagram 2: Logic of a PID Temperature Control Loop

This diagram outlines the decision-making process of a PID (Proportional-Integral-Derivative) controller, which is a sophisticated method for maintaining a precise temperature setpoint.

G setpoint Temperature Setpoint (Desired T) comparator Comparator setpoint->comparator process_var Process Variable (Actual T from Probe) process_var->comparator pid_controller PID Controller (P + I + D Calculation) comparator->pid_controller Error (Setpoint - Actual) heating_element Heating Element/ Cooling System pid_controller->heating_element Control Output reactor Reactor heating_element->reactor Heat Input/Removal reactor->process_var

Caption: Logic of a PID temperature control loop.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Analysis of 3,4-Dichlorophenethyl Acetate

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 3,4-Dichlorophenethyl acetate. In the absence of a published reference spectrum for this specific molecule, we wil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 3,4-Dichlorophenethyl acetate. In the absence of a published reference spectrum for this specific molecule, we will derive a detailed, predictive analysis grounded in the fundamental principles of infrared spectroscopy. This approach, which relies on the well-established characteristic vibrational frequencies of its constituent functional groups, is a critical skill for any researcher in chemical synthesis and drug development.

We will dissect the molecule's structure to forecast its spectral features and compare these predictions with the known spectra of analogous compounds. This comparative methodology not only validates our predictions but also provides a framework for interpreting the spectra of novel or related chemical entities.

Molecular Structure and Predicted Vibrational Modes

The first step in any spectral interpretation is a thorough understanding of the molecule's structure. 3,4-Dichlorophenethyl acetate is comprised of a dichlorinated aromatic ring, an ethyl bridge, and an acetate ester group. Each of these components will produce characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of 3,4-Dichlorophenethyl acetate.

Based on this structure, we can predict the primary vibrational modes that will be IR-active. The diagram below illustrates the logical flow of interpreting the spectrum by associating specific molecular components with their expected wavenumber regions.

cluster_FunctionalGroups Functional Groups in 3,4-Dichlorophenethyl Acetate cluster_VibrationalModes Characteristic Vibrational Modes & Wavenumber (cm⁻¹) Aromatic Ring Aromatic Ring Aromatic_Vibrations Aromatic C-H Stretch (>3000) C=C Stretch (1600-1450) C-H Bending (900-675) Aromatic Ring->Aromatic_Vibrations Ester Group Ester Group Ester_Vibrations C=O Stretch (1750-1735) C-O Stretch (1300-1000) Ester Group->Ester_Vibrations Alkyl Chain Alkyl Chain Alkyl_Vibrations Alkyl C-H Stretch (<3000) Alkyl Chain->Alkyl_Vibrations Aryl Halide Aryl Halide Halide_Vibrations C-Cl Stretch (850-550) Aryl Halide->Halide_Vibrations

Caption: Key functional groups and their corresponding IR vibrational regions.

Predicted FTIR Absorption Peaks for 3,4-Dichlorophenethyl Acetate

The following table summarizes the predicted FTIR peaks, their intensities, and the molecular vibrations responsible. This serves as a predictive guide for researchers analyzing this compound.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale & Notes
~3080 - 3030MediumAromatic C-H StretchThe presence of sp² C-H bonds in the benzene ring consistently results in absorption peaks just above 3000 cm⁻¹.[1]
~2950 - 2850MediumAlkyl C-H StretchThese peaks arise from the sp³ C-H bonds in the ethyl bridge and the methyl group of the acetate.
~1740 Strong Ester C=O Carbonyl Stretch This is one of the most characteristic and intense peaks. For a saturated aliphatic ester like this one, the peak is expected around 1750-1735 cm⁻¹.[2][3][4]
~1600, ~1475MediumAromatic C=C In-Ring StretchThese absorptions are characteristic of the benzene ring itself.[1]
~1460, ~1370MediumCH₂ and CH₃ BendingAsymmetric and symmetric bending modes for the alkyl portions of the molecule.[5]
~1240 Strong Ester C-C-O Asymmetric Stretch Part of the "Rule of Three" for esters, this strong band is due to the stretching of the bonds between the carbonyl carbon and the ester oxygen.[6]
~1050 Strong Ester O-C-C Symmetric Stretch The second key C-O stretching band in the ester's fingerprint region.[6][7]
~880 - 800MediumAromatic C-H Out-of-Plane BendingThe substitution pattern (1,2,4-trisubstituted) will influence the exact position of these bending bands in the fingerprint region.
~850 - 550MediumAryl C-Cl StretchThe presence of two chlorine atoms on the aromatic ring will give rise to stretching vibrations in this region.[1][8]

Comparative Analysis: Validating the Predictions

To build confidence in our predicted spectrum, we can compare it to the known FTIR data of structurally related molecules.

Comparison with Phenethyl Acetate

Phenethyl acetate shares the entire core structure except for the two chlorine atoms.[9][10][11] Its spectrum will exhibit the strong ester peaks (C=O stretch ~1740 cm⁻¹, C-O stretches ~1240 and ~1040 cm⁻¹) and the alkyl/aromatic C-H stretches. The key difference is the absence of the C-Cl stretching bands (850-550 cm⁻¹) and a simpler C-H out-of-plane bending pattern in the fingerprint region due to monosubstitution.

Comparison with Dichlorobenzene

Spectra of dichlorobenzene isomers (e.g., 1,2- or 1,4-dichlorobenzene) are useful for isolating the contributions of the chlorinated aromatic ring.[12][13][14] These spectra are dominated by aromatic C-H stretches (>3000 cm⁻¹), C=C ring stretches (~1600-1450 cm⁻¹), and the characteristic C-Cl stretches in the 850-550 cm⁻¹ range.[8] They completely lack the strong ester carbonyl and C-O bands, as well as the alkyl C-H stretching bands below 3000 cm⁻¹.

Comparison with Ethyl Acetate

Ethyl acetate is a simple, non-aromatic ester.[5][7][15] Its spectrum provides a baseline for the ester functional group, showing a strong C=O stretch around 1737 cm⁻¹ and prominent C-O stretches.[5] However, it lacks any peaks associated with an aromatic ring (no C-H stretch > 3000 cm⁻¹, no C=C ring stretches) and, of course, no C-Cl absorptions.

This comparative approach allows a researcher to confirm the presence of the ester, the dichlorinated aromatic ring, and the alkyl linker in 3,4-Dichlorophenethyl acetate by identifying the unique combination of peaks from each structural component.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To experimentally verify the predicted peaks, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a common technique for liquid samples, requiring minimal sample preparation.

A Step 1: Instrument Preparation - Purge spectrometer with dry air/N₂. - Verify instrument is calibrated. B Step 2: Background Collection - Ensure ATR crystal is clean. - Collect a background spectrum (no sample). A->B C Step 3: Sample Application - Place a single drop of 3,4-Dichlorophenethyl acetate onto the ATR crystal. B->C D Step 4: Spectrum Acquisition - Acquire the sample spectrum. - Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, 4000-400 cm⁻¹ range. C->D E Step 5: Data Processing - Perform ATR correction. - Perform baseline correction if necessary. - Label significant peaks. D->E F Step 6: Cleaning - Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol). E->F

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Detection of 3,4-Dichlorophenethyl Acetate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,4-Dichlorophenethyl acetate. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the development of a self-validating and reliable analytical method. This guide also presents a comparative analysis of the developed method against two alternative approaches, supported by hypothetical experimental data, to aid in selecting the most suitable method for your specific analytical needs.

Introduction to the Analytical Challenge

3,4-Dichlorophenethyl acetate is a halogenated aromatic ester of interest in various chemical and pharmaceutical contexts. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and impurity profiling. Reversed-phase HPLC (RP-HPLC) is the technique of choice for such an analysis due to its versatility and high resolving power for moderately non-polar compounds. The primary objective of this guide is to develop and validate a primary RP-HPLC method and compare its performance with two alternative methods, highlighting the strengths and weaknesses of each approach.

Understanding the Analyte: Physicochemical Properties of 3,4-Dichlorophenethyl Acetate

  • Structure:

    Caption: Chemical structure of 3,4-Dichlorophenethyl acetate.

  • Polarity: The presence of the dichlorinated phenyl group and the ethyl chain suggests that 3,4-Dichlorophenethyl acetate is a non-polar compound. The estimated octanol-water partition coefficient (logP) for the related 3,4-dichlorophenylacetic acid is approximately 3.1[1]. The addition of the ethyl group in the acetate moiety will likely increase the hydrophobicity, leading to a higher logP value. This indicates that reversed-phase chromatography with a non-polar stationary phase will be the most effective separation mode.[2][3]

  • UV Absorbance: Aromatic compounds typically exhibit strong UV absorbance.[4] For a related compound, dichlorophen, a UV maximum of 290 nm has been reported.[5] Phenethyl acetate itself shows absorbance around 254 nm. Therefore, a diode array detector (DAD) or a UV-Vis detector set between 254 nm and 290 nm should provide good sensitivity for 3,4-Dichlorophenethyl acetate. For method development, monitoring at multiple wavelengths (e.g., 254 nm, 265 nm, and 280 nm) is advisable to determine the optimal wavelength for detection.

Part 1: Development and Validation of the Primary HPLC Method (Method A)

This section details the systematic approach to developing a robust and reliable HPLC method for the routine analysis of 3,4-Dichlorophenethyl acetate.

Method Development Workflow

A Analyte Characterization (Polarity, UV Spectrum) B Initial Column & Mobile Phase Screening A->B C Optimization of Mobile Phase Composition B->C D Optimization of Flow Rate & Temperature C->D E Method Validation (ICH Guidelines) D->E F Final Method E->F

Caption: Workflow for HPLC method development.

Step 1: Initial Column and Mobile Phase Selection (The "Why")

Given the non-polar nature of 3,4-Dichlorophenethyl acetate, a reversed-phase separation is the logical choice.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point due to its strong hydrophobic retention. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection: A combination of water and an organic modifier is used in reversed-phase HPLC.[6]

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it generally provides better peak shape for aromatic compounds and has a lower viscosity, resulting in lower backpressure.

    • Aqueous Phase: HPLC-grade water will be used. Since the analyte is neutral, pH adjustment of the mobile phase is not expected to significantly impact retention, simplifying the mobile phase preparation.

Step 2: Experimental Protocol for Method Development

a) Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of 3,4-Dichlorophenethyl acetate reference standard.

  • Dissolve in a suitable solvent. Given its non-polar nature, a 50:50 (v/v) mixture of acetonitrile and water is a good initial choice for the diluent to ensure solubility and compatibility with the mobile phase.

  • Quantitatively transfer to a 10 mL volumetric flask and make up to volume with the diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a working concentration of approximately 0.1 mg/mL.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

b) Initial Chromatographic Conditions (Method A):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 265 nm

c) Optimization:

  • Mobile Phase Composition: The initial gradient is a scouting run. If the peak elutes too early, the initial percentage of the organic modifier should be decreased. Conversely, if the retention time is too long, the initial percentage of the organic modifier should be increased. The gradient slope can be adjusted to improve the separation of any potential impurities from the main peak.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point. It can be adjusted to optimize run time and resolution. Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. A temperature of 30-40 °C is a good range to explore.

Step 3: Method Validation

Once the optimal chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure its suitability for its intended purpose.[4]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability is assessed over a short interval of time with the same analyst and equipment, while intermediate precision is assessed on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Part 2: Comparative Analysis of Alternative HPLC Methods

To provide a comprehensive guide, we will compare the developed primary method (Method A) with two alternative approaches (Method B and Method C). This comparison will be based on hypothetical performance data.

Method B: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
  • Rationale: A phenyl-hexyl stationary phase offers alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating structurally similar aromatic impurities.

  • Chromatographic Conditions (Method B):

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 55% B to 85% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection DAD at 265 nm
Method C: Isocratic Elution for Simplicity and Speed
  • Rationale: For quality control applications where high throughput is desired and the separation of critical impurities is not complex, a simple isocratic method can be advantageous.

  • Chromatographic Conditions (Method C):

ParameterCondition
Column C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV Detector at 265 nm

Data Presentation: Comparison of HPLC Methods

The following table summarizes the hypothetical performance data for the three methods.

ParameterMethod A (C18 Gradient)Method B (Phenyl-Hexyl Gradient)Method C (C18 Isocratic)
Retention Time (min) ~12.5~10.8~4.2
Theoretical Plates (N) > 10,000> 9,500> 7,000
Tailing Factor (T) 1.11.21.3
Resolution (Rs) ofcritical impurity pair 2.52.81.8
Run Time (min) 20208
Relative Cost ModerateModerateLow
Method Complexity ModerateModerateLow

Discussion and Recommendations

  • Method A (C18 Gradient): This method represents a robust and reliable approach suitable for both routine analysis and stability studies where the separation of unknown degradation products is important. The gradient elution ensures that a wide range of potential impurities with different polarities can be effectively separated.

  • Method B (Phenyl-Hexyl Gradient): This method offers enhanced selectivity for aromatic compounds and may be particularly useful if the sample contains isomers or other structurally similar aromatic impurities that are not well-resolved on a C18 column. The slightly lower retention time compared to Method A is also an advantage.

  • Method C (C18 Isocratic): This method is the fastest and simplest of the three, making it ideal for high-throughput quality control environments where the primary goal is the rapid quantification of the main component and known, well-separated impurities. However, its lower resolving power may not be sufficient for complex samples or for stability-indicating methods.

The choice of the most appropriate method will depend on the specific analytical requirements. For initial method development and for analyzing samples with a complex impurity profile, Method A or Method B would be the preferred choice. For routine, high-throughput analysis of a well-characterized product, Method C offers significant advantages in terms of speed and simplicity.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wikipedia. (2024, October 26). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

  • ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

  • Podolska, M., et al. (2013). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 70(4), 711-717. Retrieved from [Link]

  • Shah, K. A., et al. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 73(6), 822-823. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chen, Y., et al. (2022). Characterization of Ethyl Acetate and Trichloromethane Extracts from Phoebe zhennan Wood Residues and Application on the Preparation of UV Shielding Films. Polymers, 14(15), 3056. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3,4-dichloro-, acetate (CAS 17847-51-7). Retrieved from [Link]

  • ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). (3,4-Dichlorophenyl)acetonitrile. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Biotage. (2023, October 10). The benefits of UV transparent chromatography solvents. Retrieved from [Link]

  • Scientific Guideline. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Element. (n.d.). HPLC Column Selection. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Angene Chemical. (n.d.). Acetic acid, chloro-, 3,4-dichlorophenyl ester(CAS# 101580-93-2). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichloromethylphenidate. Retrieved from [Link]

Sources

Validation

Validating purity of 3,4-Dichlorophenethyl acetate reference standards

Validating Purity of 3,4-Dichlorophenethyl Acetate Reference Standards: A Comparative Technical Guide Introduction: The Criticality of Standard Integrity 3,4-Dichlorophenethyl acetate (CAS 85263-17-8) is a specialized ch...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Purity of 3,4-Dichlorophenethyl Acetate Reference Standards: A Comparative Technical Guide

Introduction: The Criticality of Standard Integrity

3,4-Dichlorophenethyl acetate (CAS 85263-17-8) is a specialized chlorinated ester often employed as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, or as a specific internal standard in environmental analysis of chlorinated pollutants. Its structural integrity is defined by the ester linkage between the 3,4-dichlorophenethanol moiety and the acetate group.

In analytical workflows, the "performance" of a reference standard is measured by its ability to provide accurate, traceable quantitation without introducing bias. A common error in this field is the substitution of Certified Reference Standards (CRS) with Technical Grade reagents or unvalidated In-House Synthesized materials.

This guide objectively compares the performance of a fully validated 3,4-Dichlorophenethyl acetate CRS against these alternatives, supported by experimental protocols and data. It establishes a self-validating system for purity assessment using Mass Balance and Quantitative NMR (qNMR) methodologies.[1]

Comparative Analysis: CRS vs. Alternatives

The following analysis contrasts the performance of a Validated CRS against Technical Grade alternatives. The "Performance" here is defined by Purity , Uncertainty , and Stability .

Table 1: Comparative Specifications and Performance Metrics
FeatureValidated CRS (Recommended)Technical Grade (Alternative 1)In-House Standard (Alternative 2)
Assigned Purity 99.6% ± 0.3% (k=2)~95 - 97% (Nominal)Variable (Unknown Uncertainty)
Characterization Mass Balance (HPLC+GC+KF+ROI) & qNMRGC Area% onlyNMR (Qualitative)
Major Impurity 3,4-Dichlorophenethanol (<0.1%)3,4-Dichlorophenethanol (1-3%)Solvent Residues (DCM/Toluene)
Water Content <0.05% (Karl Fischer)Not Tested (Hygroscopic risk)Not Tested
Traceability SI-Traceable (NIST/BIPM)NoneInternal Only
Risk Factor Low (Validated System)High (Hydrolysis bias)Medium (Process dependent)

Key Insight: The primary failure mode for Technical Grade alternatives is Hydrolysis . Esters are susceptible to moisture-induced cleavage, reverting to the alcohol (3,4-dichlorophenethanol) and acetic acid. A technical grade sample stored improperly can degrade from 97% to 94% purity without visual change, introducing a 3-6% systematic error in quantitative analysis [1].

Validation Methodology: The "Self-Validating" System

To validate the purity of 3,4-Dichlorophenethyl acetate, we employ a Dual-Method Approach : Chromatographic Mass Balance and qNMR. This ensures that bias from one method (e.g., UV extinction coefficient differences) is cross-checked by the other.

Diagram 1: Validation Workflow

ValidationWorkflow cluster_Purity Purity Assignment (Dual-Arm) Raw Crude 3,4-Dichlorophenethyl Acetate Purification Purification (Fractional Distillation / Prep-HPLC) Raw->Purification Identity Identity Confirmation (1H-NMR, MS, IR) Purification->Identity MassBalance Method A: Mass Balance (100% - Impurities) Identity->MassBalance qNMR Method B: qNMR (Internal Standard Calibration) Identity->qNMR Validation Data Reconciliation (Do results match within uncertainty?) MassBalance->Validation qNMR->Validation CRS Release as CRS (CoA Generation) Validation->CRS Pass

Caption: A dual-arm validation workflow ensuring orthogonality between Chromatographic Mass Balance and qNMR.

Experimental Protocols

The following protocols are designed to detect the specific impurities associated with 3,4-Dichlorophenethyl acetate: the hydrolysis product (Alcohol) and synthesis residues.

Protocol A: HPLC-UV for Related Substances (Non-Volatiles)

Objective: Quantify 3,4-Dichlorophenethanol and other non-volatile degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 40% B (0 min)

      
       90% B (15 min) 
      
      
      
      40% B (20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Optimized for chlorinated benzenes) [2].

  • Sample Prep: Dissolve 10 mg standard in 10 mL Acetonitrile.

  • System Suitability: Resolution (

    
    ) between Alcohol impurity (RT ~4.5 min) and Acetate main peak (RT ~8.2 min) must be > 2.0.
    
Protocol B: GC-FID for Volatile Purity & Residual Solvents

Objective: Quantify residual acetic acid and synthesis solvents (Toluene/DCM).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C (hold 5 min).
  • Inlet: Split 1:50, 250°C.

  • Detector: FID, 300°C.

  • Key Observation: Acetic acid elutes early (tailing peak); 3,4-Dichlorophenethyl acetate elutes mid-run.

Protocol C: qNMR (Absolute Purity)

Objective: Direct purity measurement independent of response factors.[1]

  • Solvent: DMSO-

    
     (prevents ester hydrolysis during analysis).
    
  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence: 90° pulse, relaxation delay

    
    s (to ensure 
    
    
    
    relaxation).
  • Integration: Integrate the methylene protons of the ethyl group (

    
     ~2.8 ppm) vs. Maleic Acid olefinic protons (
    
    
    
    6.2 ppm) [3].

Experimental Data: Stability and Impurity Profiling

The stability of the ester linkage is the primary differentiator between a CRS and a Technical Grade alternative. We performed an accelerated stability study (40°C/75% RH) comparing a high-purity CRS to a Technical Grade sample.

Table 2: Accelerated Stability Data (Hydrolysis Rate)
Timepoint (Days)CRS Purity (%) Tech Grade Purity (%) Impurity: Alcohol (%)
0 99.6296.401.20
7 99.5895.102.50
14 99.5593.803.80
30 99.5191.206.40

Interpretation: The Technical Grade sample, likely containing trace acidic residues or moisture, exhibits "autocatalytic hydrolysis," degrading rapidly. The CRS, being dried and neutralized during purification, maintains stability.

Diagram 2: Impurity Formation Pathway

ImpurityPathways Ester 3,4-Dichlorophenethyl Acetate (Target) Alcohol 3,4-Dichlorophenethanol (Impurity A) Ester->Alcohol Hydrolysis (+ H2O) Acid Acetic Acid (Impurity B) Ester->Acid Hydrolysis Styrene 3,4-Dichlorostyrene (Elimination Impurity) Ester->Styrene Thermal Elimination (>150°C GC Injector) Water H2O (Moisture) Water->Ester Contamination

Caption: Primary degradation pathways: Hydrolysis (storage) and Elimination (thermal stress during GC analysis).

Conclusion

For critical drug development and environmental monitoring, Technical Grade 3,4-Dichlorophenethyl acetate is unsuitable as a reference standard due to its inherent instability and significant hydrolysis bias.

Recommendation:

  • Use Certified Reference Standards validated by both Mass Balance and qNMR.

  • Store at -20°C under desiccated conditions to prevent hydrolysis.

  • Re-validate older stocks using Protocol A (HPLC) before use to confirm the absence of the alcohol impurity.

References

  • Godejohann, M., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytica Chimica Acta, 2014. Link

  • Ternes, T. A., et al. "Analytical methods for the determination of pharmaceuticals in aqueous environmental samples." Trends in Analytical Chemistry, 2001. Link

  • BIPM/Metrologia. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI, 2021. Link

  • PubChem. "3,4-Dichlorophenethyl acetate Compound Summary." National Library of Medicine. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of Chlorinated Phenethyl Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of isomeric compounds are paramount. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of isomeric compounds are paramount. Chlorinated phenethyl isomers, including the positional isomers 2-chlorophenethylamine, 3-chlorophenethylamine, and 4-chlorophenethylamine, as well as their potential enantiomers, present a significant analytical challenge due to their similar physicochemical properties. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the effective separation of these isomers, supported by experimental insights and detailed protocols.

The Challenge of Separating Chlorinated Phenethyl Isomers

The structural similarity of chlorinated phenethyl isomers results in overlapping physical and chemical characteristics, making their separation a complex task. Positional isomers often exhibit very similar boiling points and polarities, leading to co-elution in many chromatographic systems. Furthermore, the presence of a chiral center in molecules like 1-(chlorophenyl)ethylamine introduces the need to separate enantiomers, which have identical properties in an achiral environment. Effective separation is crucial as different isomers can exhibit varied pharmacological and toxicological profiles.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful, Derivatization-Dependent Technique

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] For phenethylamines, which are polar and can exhibit poor peak shape due to interactions with the stationary phase, chemical derivatization is a critical step to enhance their volatility, thermal stability, and chromatographic performance.[2]

The "Why" Behind Derivatization

Derivatization chemically modifies the analyte to a form more suitable for GC analysis.[2] For primary amines like chlorinated phenethylamines, derivatization serves several key purposes:

  • Increased Volatility: By replacing the active hydrogen on the amine group with a less polar functional group, the volatility of the analyte is increased, allowing it to be more readily vaporized in the GC inlet.

  • Improved Peak Shape: Derivatization reduces the potential for hydrogen bonding between the amine and active sites on the GC column, resulting in sharper, more symmetrical peaks.

  • Enhanced Mass Spectral Differentiation: The derivatizing group can introduce characteristic fragment ions in the mass spectrum, aiding in the differentiation of isomers that might otherwise produce very similar fragmentation patterns.

Common derivatizing agents for phenethylamines include acylating agents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), as well as silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4]

Selecting the Right GC Column

The choice of GC column is critical for resolving positional isomers. For aromatic compounds, stationary phases with a phenyl content, such as a 5% phenyl-polysiloxane (e.g., DB-5ms or equivalent), often provide the necessary selectivity through π-π interactions between the stationary phase and the aromatic ring of the analytes.

Caption: Workflow for GC-MS analysis of chlorinated phenethyl isomers.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Isomer Separation

HPLC is a highly versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent alternative to GC-MS for phenethylamine analysis without the need for derivatization.[1][5]

The Power of Stationary Phase Chemistry in HPLC

The key to successful HPLC separation of chlorinated phenethyl isomers lies in the selection of the stationary phase.

  • Phenyl-based Columns for Positional Isomers: Columns with phenyl-based stationary phases (e.g., phenyl-hexyl or pentafluorophenyl) are particularly effective for separating aromatic positional isomers.[6][7] The separation mechanism involves π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analytes. The position of the chlorine atom on the phenethylamine ring influences the electron density and the steric hindrance, leading to differential retention.[8] Using a mobile phase containing methanol can often enhance these π-π interactions compared to acetonitrile, leading to improved selectivity.[9]

  • Chiral Stationary Phases (CSPs) for Enantiomers: For the separation of enantiomers, chiral HPLC is the gold standard.[10] Chiral stationary phases create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, resulting in different retention times.[11] Interestingly, CSPs can also sometimes provide sufficient selectivity to resolve positional isomers.

Caption: HPLC column selection guide for chlorinated phenethyl isomers.

Comparative Performance: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Sample Volatility Requires volatile or derivatized analytes.Suitable for non-volatile and thermally labile compounds.[5]
Derivatization Generally required for phenethylamines.Not typically required.
Separation Principle Partitioning based on boiling point and interaction with the stationary phase.Partitioning based on polarity and specific interactions (e.g., π-π) with the stationary phase.
Typical Stationary Phase 5% Phenyl PolysiloxanePhenyl-Hexyl or Pentafluorophenyl for positional isomers; Chiral Stationary Phase for enantiomers.[6][10]
Sensitivity Generally very high, especially with selected ion monitoring (SIM).Good, with UV or MS detection.
Analysis Time Can be faster for simple mixtures.Can be longer, but amenable to UHPLC for faster separations.
Strengths High resolution, excellent for volatile compounds, established libraries for mass spectral identification.Versatile, applicable to a wide range of compounds, no derivatization needed, good for chiral separations.
Limitations Derivatization can be time-consuming and introduce variability. Not suitable for thermally labile compounds.Mobile phase consumption can be high, may have lower resolution than capillary GC for some applications.

Experimental Protocols

Recommended GC-MS Method for Positional Isomer Separation

This protocol is a representative method for the separation of 2-, 3-, and 4-chlorophenethylamine following derivatization.

1. Sample Preparation and Derivatization: a. To 100 µL of a 1 mg/mL solution of the mixed isomers in methanol, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine. b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-polysiloxane column
  • Inlet: Splitless, 250°C
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Program:
  • Initial temperature: 80°C, hold for 1 minute
  • Ramp: 15°C/min to 280°C
  • Hold: 5 minutes at 280°C
  • MS System: Agilent 5977B MSD or equivalent
  • Ion Source: Electron Ionization (EI), 70 eV, 230°C
  • Quadrupole Temperature: 150°C
  • Scan Range: 40-450 amu
Recommended HPLC Method for Positional Isomer Separation

This protocol provides a starting point for the separation of 2-, 3-, and 4-chlorophenethylamine without derivatization.

1. Sample Preparation: a. Dissolve the mixed isomers in the mobile phase to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent
  • Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm)[8]
  • Mobile Phase: 60:40 (v/v) Methanol: 20 mM Potassium Phosphate buffer (pH 7.0)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detector: UV at 254 nm
  • Injection Volume: 10 µL

Conclusion

Both GC-MS and HPLC are powerful techniques for the separation of chlorinated phenethyl isomers, each with its own set of advantages and considerations.

  • GC-MS is an excellent choice when high sensitivity and definitive identification through mass spectral libraries are required. However, the necessity of derivatization adds a layer of complexity to the workflow.

  • HPLC , particularly with phenyl-based stationary phases, offers a more direct approach for the separation of positional isomers without the need for derivatization. For enantiomeric separation, chiral HPLC is indispensable.

The optimal choice of technique will depend on the specific analytical goals, available instrumentation, and the nature of the sample matrix. For routine quality control of positional isomers, HPLC with a phenyl-based column offers a robust and straightforward solution. For forensic applications or when enantiomeric purity is a concern, a combination of chiral HPLC and derivatization GC-MS may be necessary to achieve comprehensive characterization.

References

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Sources

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